molecular formula C7H16ClNO2 B1285514 3-(Tert-butylamino)propanoic acid hydrochloride CAS No. 51482-99-6

3-(Tert-butylamino)propanoic acid hydrochloride

Cat. No.: B1285514
CAS No.: 51482-99-6
M. Wt: 181.66 g/mol
InChI Key: VSSFPEXVAQWJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butylamino)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(tert-butylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)8-5-4-6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSFPEXVAQWJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589653
Record name N-tert-Butyl-beta-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51482-99-6
Record name N-tert-Butyl-beta-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of β-Amino Acid Hydrochlorides

In the landscape of modern drug development and medicinal chemistry, β-amino acids represent a pivotal class of non-proteinogenic building blocks. Their distinction from natural α-amino acids is a single-carbon homologation of the backbone, a seemingly minor structural alteration that imparts profound and advantageous properties.[1][2] When incorporated into peptide chains, β-amino acids give rise to β-peptides and α/β-peptides, which exhibit well-defined secondary structures like helices and sheets but possess remarkable resistance to proteolytic degradation.[3][4][5][6] This enhanced metabolic stability makes them invaluable for designing novel therapeutics with improved pharmacokinetic profiles.[1][6] Furthermore, enantiomerically pure β-amino acids are crucial chiral synthons for a wide array of pharmacologically active molecules, demonstrating applications as antibacterial, antifungal, and hypoglycemic agents.[3]

This guide provides an in-depth exploration of the primary synthetic routes to β-amino acid hydrochlorides, designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles, offering a framework for rational method selection and optimization. We will delve into classic homologation techniques, powerful carbon-carbon bond-forming strategies, and the final, critical step of hydrochloride salt formation, purification, and characterization.

I. A Strategic Overview of Synthetic Pathways

The synthesis of a β-amino acid is not a one-size-fits-all endeavor. The optimal route depends on the desired substitution pattern (β², β³, or disubstituted), required stereochemistry, and the availability of starting materials. The choice of strategy is a critical decision point in the overall workflow.

G cluster_start Conceptualization cluster_synthesis Synthetic Strategy Selection cluster_end Final Product Generation & Validation Start Target β-Amino Acid Structure Homologation Route 1: α-Amino Acid Homologation (e.g., Arndt-Eistert) Start->Homologation Choose Route CC_Bond Route 2: C-C Bond Formation (e.g., Mannich, Michael) Start->CC_Bond Choose Route Asymmetric Route 3: Catalytic Asymmetric Methods (e.g., Hydrogenation) Start->Asymmetric Choose Route Protection Synthesis of Protected β-Amino Acid/Ester Homologation->Protection CC_Bond->Protection Asymmetric->Protection Deprotection Deprotection & Hydrolysis Protection->Deprotection Salt Hydrochloride Salt Formation Deprotection->Salt Purify Purification & Isolation Salt->Purify Characterize Structural Characterization (NMR, MS, etc.) Purify->Characterize Final Final Product: β-Amino Acid HCl Characterize->Final

Figure 1: A generalized workflow for the synthesis of β-amino acid hydrochlorides, from conceptualization to final product validation.

II. Core Synthetic Strategy 1: Homologation of α-Amino Acids

Perhaps the most intuitive approach to β-amino acids is the one-carbon extension of readily available, and often chiral, α-amino acids.

The Arndt-Eistert Synthesis

This classic method remains a cornerstone for homologation.[1] It is a three-step sequence that efficiently converts an N-protected α-amino acid into its β-homolog.[7]

  • Activation: The carboxylic acid of the N-protected α-amino acid is converted into a more reactive species, typically an acid chloride or a mixed anhydride. This is crucial for the subsequent acylation step.

  • Diazoketone Formation: The activated acid reacts with diazomethane. This hazardous, explosive reagent acylates to form an α-diazoketone intermediate, releasing nitrogen gas.

  • Wolff Rearrangement: The key step involves the rearrangement of the diazoketone to a ketene.[8] This transformation can be promoted thermally, photochemically, or, most commonly, with a metal catalyst like silver benzoate or silver oxide.[8] The highly reactive ketene is immediately trapped by a nucleophile present in the reaction mixture. If the nucleophile is water, the β-amino acid is formed; if it's an alcohol, a β-amino ester is produced.[8]

The use of ultrasound has been shown to promote a clean Wolff rearrangement, forming the corresponding β-amino acid derivatives.[9]

G start N-Protected α-Amino Acid acid_chloride Acid Chloride Intermediate start->acid_chloride 1. Activation (e.g., SOCl₂) diazoketone α-Diazoketone acid_chloride->diazoketone 2. Acylation (+ CH₂N₂) ketene Ketene Intermediate diazoketone->ketene 3. Wolff Rearrangement (e.g., Ag₂O, heat) product N-Protected β-Amino Acid / Ester ketene->product 4. Nucleophilic Trapping (+ H₂O or ROH)

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Tert-butylamino)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tert-butylamino)propanoic acid hydrochloride, a derivative of the β-amino acid, β-alanine, represents a class of compounds with significant potential in medicinal chemistry and materials science. As analogues of naturally occurring amino acids, β-amino acids and their derivatives are crucial building blocks for the synthesis of peptides, pharmaceuticals, and other bioactive molecules.[1] The incorporation of a bulky tert-butyl group on the nitrogen atom introduces unique steric and electronic properties that can profoundly influence the molecule's conformation, reactivity, and biological activity. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound, offering insights for its application in research and development.

While specific experimental data for this exact molecule is not widely available in the public domain, this guide will leverage established principles of organic chemistry, spectroscopic analysis of analogous compounds, and theoretical considerations to provide a robust understanding of its key characteristics.

Chemical and Physical Properties

A summary of the key identifiers and properties for 3-(Tert-butylamino)propanoic acid is presented below. Note that the hydrochloride salt will have a higher molecular weight and different physical properties, such as melting point and solubility.

PropertyValueSource
IUPAC Name 3-(tert-butylamino)propanoic acidN/A
CAS Number 1170178-46-3N/A
Molecular Formula C₇H₁₅NO₂N/A
Molecular Weight 145.20 g/mol N/A
Canonical SMILES CC(C)(C)NCCC(=O)ON/A
InChI Key GDMFYPNVLLFABQ-UHFFFAOYSA-NN/A

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a propanoic acid backbone with a tert-butylamino substituent at the β-position. The hydrochloride salt form indicates that the amino group is protonated, forming a tertiary ammonium cation, with a chloride anion providing the charge balance.

Key Structural Features:
  • Propanoic Acid Backbone: A three-carbon carboxylic acid chain.

  • Tertiary Ammonium Group: The nitrogen atom is bonded to the β-carbon, a tert-butyl group, and a proton, carrying a positive charge.

  • Tert-Butyl Group: A bulky, sterically demanding substituent that significantly influences the local conformation around the C-N bond.

  • Carboxylic Acid Group: A planar functional group capable of acting as a hydrogen bond donor and acceptor.

  • Chloride Anion: A counterion that participates in the crystal lattice and hydrogen bonding network.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds:

  • Cα-Cβ Bond: Rotation around this bond determines the relative orientation of the carboxylic acid and the ammonium group.

  • Cβ-N Bond: Rotation is restricted due to the steric bulk of the tert-butyl group.

  • N-C(tert-butyl) Bond: Rotation of the tert-butyl group.

In the solid state, the conformation will be dictated by the packing forces within the crystal lattice, maximizing hydrogen bonding and minimizing steric repulsion. Drawing parallels from the crystal structure of β-alanine hydrochloride, we can anticipate a layered structure held together by a network of hydrogen bonds. In β-alanine hydrochloride, hydrogen bonds are observed between the ammonium group, the carboxylic acid group, and the chloride anions.

In solution, the molecule will exist as a dynamic equilibrium of different conformers. The bulky tert-butyl group is expected to favor conformations that minimize steric clashes with the propanoic acid backbone. This could lead to a preference for specific staggered conformations around the Cα-Cβ and Cβ-N bonds. Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to predict the relative energies of different conformers in both the gas phase and in solution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -COOH Proton: A broad singlet is expected in the downfield region (typically 10-13 ppm), characteristic of a carboxylic acid proton.

    • -N⁺H- Proton: A broad singlet associated with the ammonium proton, with its chemical shift being concentration and solvent dependent.

    • Methylene Protons (-CH₂-): The two methylene groups adjacent to the chiral center and the ammonium group will appear as complex multiplets due to diastereotopicity and coupling with each other and the ammonium proton.

    • Tert-butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically in the upfield region (around 1.0-1.5 ppm).

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170-180 ppm.

    • Methylene Carbons (-CH₂-): Two distinct signals for the α and β carbons.

    • Tertiary Carbon (-C(CH₃)₃): A signal for the quaternary carbon of the tert-butyl group.

    • Methyl Carbons (-CH₃): A single signal for the three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • N⁺-H Stretch (Ammonium): A broad absorption in the region of 3200-2800 cm⁻¹, often appearing as multiple bands, corresponding to the stretching of the N-H bond in the ammonium salt.

  • C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region due to the stretching of C-H bonds in the methylene and tert-butyl groups.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1730-1700 cm⁻¹ for the carbonyl group.

  • N-H Bend (Ammonium): Bending vibrations for the ammonium group are expected in the 1600-1500 cm⁻¹ region.

  • C-N Stretch: A medium to weak absorption in the 1250-1020 cm⁻¹ range.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as the protonated molecular ion [M+H]⁺ corresponding to the free base. The fragmentation pattern would be expected to involve the loss of the tert-butyl group, water, and carbon dioxide.

Synthesis Protocol

A plausible synthetic route to this compound involves the Michael addition of tert-butylamine to an acrylic acid derivative, followed by hydrolysis and salt formation.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Acidification & Salt Formation reagent1 tert-Butylamine reaction1 Solvent (e.g., Ethanol) Room Temperature reagent1->reaction1 reagent2 Ethyl Acrylate reagent2->reaction1 product1 Ethyl 3-(tert-butylamino)propanoate reaction2 Reflux product1->reaction2 reaction1->product1 reagent3 NaOH (aq) reagent3->reaction2 product2 Sodium 3-(tert-butylamino)propanoate reaction3 Acidify to pH ~1 product2->reaction3 reaction2->product2 reagent4 HCl (aq) reagent4->reaction3 final_product 3-(Tert-butylamino)propanoic Acid Hydrochloride reaction3->final_product

Sources

Methodological & Application

The Strategic Application of 3-(Tert-butylamino)propanoic Acid Hydrochloride in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of β-Amino Acids in Therapeutics

In the landscape of pharmaceutical development, the architectural diversity of molecular scaffolds is a critical driver of innovation. Among these, β-amino acids have emerged as pivotal structural motifs, conferring unique conformational constraints and enhanced metabolic stability to peptide-based drugs and other small molecules.[] Unlike their α-amino acid counterparts, the homologated carbon backbone of β-amino acids imparts a distinct three-dimensional geometry, influencing binding affinities and pharmacokinetic profiles.[2] This guide focuses on a key exemplar of this class, 3-(Tert-butylamino)propanoic acid hydrochloride, a versatile intermediate whose applications are prominently illustrated in the synthesis of leading-edge therapeutics for metabolic diseases.

At the forefront of its applications, this intermediate is instrumental in the industrial-scale synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[3] DPP-4 inhibitors, also known as gliptins, represent a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[4] This document will provide an in-depth exploration of the utility of this compound, detailing its role in the synthesis of Sitagliptin, providing robust experimental protocols, and elucidating the underlying scientific principles that govern its application.

The Therapeutic Rationale: Targeting the Incretin System with DPP-4 Inhibitors

To appreciate the significance of this compound as a pharmaceutical intermediate, it is essential to first understand the mechanism of action of the final active pharmaceutical ingredient (API) it helps to create. Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5]

Incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[6] They stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon release from pancreatic α-cells.[7] By inhibiting DPP-4, Sitagliptin increases the circulating levels of active incretins, thereby enhancing their glucose-lowering effects.[8] This mechanism of action is particularly advantageous as it is glucose-dependent, meaning the risk of hypoglycemia is minimal.

Below is a diagram illustrating the signaling pathway of DPP-4 inhibition.

DPP4_Inhibition_Pathway Food Intake Food Intake Gut Gut Food Intake->Gut stimulates GLP-1 & GIP (Incretins) GLP-1 & GIP (Incretins) Gut->GLP-1 & GIP (Incretins) releases DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP (Incretins)->DPP-4 Enzyme degraded by Pancreatic β-cells Pancreatic β-cells GLP-1 & GIP (Incretins)->Pancreatic β-cells stimulate Pancreatic α-cells Pancreatic α-cells GLP-1 & GIP (Incretins)->Pancreatic α-cells inhibit Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increase Blood Glucose Levels Blood Glucose Levels Insulin Secretion->Blood Glucose Levels lowers Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decrease Liver Liver Glucagon Secretion->Liver acts on Hepatic Glucose Production Hepatic Glucose Production Liver->Hepatic Glucose Production reduces Hepatic Glucose Production->Blood Glucose Levels contributes to

Caption: Mechanism of Action of Sitagliptin via DPP-4 Inhibition.

Synthetic Applications and Protocols

The core value of this compound lies in its utility as a robust building block for the synthesis of complex molecules. Its primary application is in the construction of the β-amino acid side chain of Sitagliptin.

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the synthesis of the title intermediate. The reaction proceeds via a Michael addition of tert-butylamine to acrylic acid, followed by acidification to yield the hydrochloride salt.

Materials and Reagents:

  • Acrylic acid

  • Tert-butylamine

  • Hydrochloric acid (concentrated)

  • Toluene

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.

  • Michael Addition: Charge the flask with acrylic acid (1.0 equivalent) and toluene. While stirring, slowly add tert-butylamine (1.1 equivalents) to the solution. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid to protonate the amino acid and precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Self-Validation: The identity and purity of the synthesized intermediate should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. The expected purity for use in subsequent pharmaceutical synthesis is typically >99%.

Protocol 2: Application in the Synthesis of a Key Sitagliptin Intermediate

This protocol describes the use of this compound (or its free base form) in the synthesis of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, a crucial intermediate for Sitagliptin. This process often involves the protection of the amino group and subsequent stereoselective reactions.

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (or another suitable base)

  • 2,4,5-Trifluorophenylacetic acid

  • Coupling agents (e.g., DCC, EDC)

  • Chiral catalysts for asymmetric hydrogenation

  • Appropriate solvents (e.g., Dichloromethane, Methanol)

Step-by-Step Procedure:

  • Amino Group Protection: The free base of 3-(Tert-butylamino)propanoic acid is reacted with Boc anhydride in the presence of a base like triethylamine to yield N-Boc-3-(tert-butylamino)propanoic acid.

  • Amide Coupling: The resulting N-protected β-amino acid is then coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][6][9]triazolo[4,3-a]pyrazine hydrochloride, another key intermediate, using a suitable coupling agent.

  • Asymmetric Synthesis: Modern industrial syntheses of Sitagliptin often employ highly efficient asymmetric hydrogenation of an enamine precursor to establish the desired stereochemistry.[3] This "green" synthesis approach significantly reduces waste and improves overall yield.[3]

  • Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions, to yield Sitagliptin.

  • Salt Formation: The active pharmaceutical ingredient is then converted to its phosphate salt for improved stability and bioavailability.[10]

The following diagram illustrates a generalized workflow for the synthesis of Sitagliptin, highlighting the role of the β-amino acid intermediate.

Sitagliptin_Synthesis_Workflow A 3-(Tert-butylamino)propanoic acid hydrochloride B N-Boc Protected β-Amino Acid A->B Boc Protection D Coupling Reaction B->D C Heterocyclic Intermediate (Triazolopiperazine) C->D E Protected Sitagliptin D->E Amide Bond Formation F Deprotection E->F G Sitagliptin (Free Base) F->G H Salt Formation (Phosphate) G->H I Sitagliptin Phosphate (API) H->I

Caption: Generalized Synthetic Workflow for Sitagliptin.

Quantitative Data Summary

The efficiency of the synthesis of Sitagliptin has been significantly improved over the years. The data below summarizes typical yields and purity achieved in modern synthetic routes.

Synthesis StepKey TransformationTypical Yield (%)Purity (%)Reference
Intermediate Synthesis Asymmetric Hydrogenation of Enamine>95>99 (ee)[3]
Coupling Reaction Amide bond formation85-95>98[11]
Final API Deprotection and Salt Formation>90>99.5[10]
Overall Yield Second-generation "Green" Synthesis~65>99.5[3]

Conclusion: A Cornerstone Intermediate for Modern Therapeutics

This compound stands as a testament to the critical role of well-designed intermediates in the synthesis of complex and life-changing pharmaceuticals. Its application in the production of Sitagliptin showcases how a seemingly simple molecule can be a cornerstone in the efficient and scalable manufacturing of a blockbuster drug. The continuous refinement of synthetic routes, particularly the move towards greener and more atom-economical processes like asymmetric hydrogenation, further underscores the importance of optimizing every step in the synthetic pathway, starting with the fundamental building blocks. For researchers and professionals in drug development, a thorough understanding of the chemistry and application of such intermediates is paramount to the successful and sustainable production of the medicines of tomorrow.

References

  • National Center for Biotechnology Information. (2024). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Zero To Finals. (2016, December 6). How does sitagliptin work? DPP-4 inhibitors and GLP-1 mimetics [Video]. YouTube. Available from: [Link]

  • Genc, B., et al. (2022). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 27(22), 7853. Available from: [Link]

  • Teva Pharmaceutical Industries, Ltd. (2009). Preparation of sitagliptin intermediate. Google Patents.
  • The Royal Society of Chemistry. (2009). Supplementary Information for: Asymmetric synthesis of α-quaternary α-amino acids via phase-transfer catalyzed alkylation of a chiral Ni(II) complex of a glycine Schiff base. Available from: [Link]

  • DeFronzo, R. A. (2010). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 95(1), 10-12. Available from: [Link]

  • Kostov, K. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6484. Available from: [Link]

  • Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(7), 4065-4071. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Available from: [Link]

  • Wikipedia. (2023, December 2). Dipeptidyl peptidase-4 inhibitor. In Wikipedia. Available from: [Link]

  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. Available from: [Link]

  • Fodor, K., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL STRUCTURES. Acta Chimica Slovaca, 4(1), 1-24. Available from: [Link]

  • Wikipedia. (2023, May 21). Discovery and development of dipeptidyl peptidase-4 inhibitors. In Wikipedia. Available from: [Link]

  • Atochem. (1998). Process for the preparation of 3-chloropropionic acid. Google Patents.
  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available from: [Link]

  • Hansen, K. B., et al. (2009). Highly efficient synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. Available from: [Link]

  • ResearchGate. (n.d.). Sitagliptin a DPP 4 Inhibitor. Available from: [Link]

  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. Available from: [Link]

  • Teva Pharmaceutical Industries, Ltd. (2004). Process for the preparation of bupropion hydrochloride. Google Patents.

Sources

Application Notes and Protocols: 3-(Tert-butylamino)propanoic Acid Hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Sterically Hindered β-Amino Acid

3-(Tert-butylamino)propanoic acid hydrochloride is a non-proteinogenic β-amino acid that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique structural feature, a bulky tert-butyl group appended to the nitrogen atom, imparts specific conformational constraints and metabolic stability to the resulting bioactive molecules. This strategic steric hindrance can influence receptor binding, protein-protein interactions, and enzymatic degradation pathways, making it a valuable scaffold for the design of novel therapeutics.

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of two important classes of bioactive molecules: Dipeptidyl Peptidase-4 (DPP-4) inhibitors and β-peptides. The protocols are designed to be illustrative, providing a strong foundation for the adaptation and optimization of synthetic strategies in a research and development setting.

I. Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Analogs

Scientific Rationale and Significance

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4] Consequently, DPP-4 inhibitors have emerged as a prominent class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[2]

Many potent DPP-4 inhibitors, such as Sitagliptin, incorporate a β-amino acid moiety as a key pharmacophore that interacts with the active site of the enzyme.[5] The use of this compound as a building block allows for the synthesis of novel DPP-4 inhibitor analogs. The tert-butyl group can provide a significant hydrophobic interaction within the S2 pocket of the DPP-4 enzyme, potentially enhancing binding affinity and selectivity.

Experimental Workflow: Synthesis of a DPP-4 Inhibitor Analog

The following protocol outlines a representative synthesis of a DPP-4 inhibitor analog using this compound and a heterocyclic amine, a common structural motif in many gliptins. This workflow is based on established amide coupling methodologies.[6]

G cluster_0 Step 1: Amine Protection (Boc) cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 3-(Tert-butylamino)propanoic acid hydrochloride C N-Boc-3-(tert-butylamino)propanoic acid A->C Protection B Di-tert-butyl dicarbonate (Boc)2O, Triethylamine (TEA), Dichloromethane (DCM) D N-Boc-3-(tert-butylamino)propanoic acid C->D G Boc-Protected DPP-4 Inhibitor Analog D->G Coupling E Heterocyclic Amine (e.g., 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) F Coupling Agents (e.g., EDC, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) H Boc-Protected DPP-4 Inhibitor Analog G->H J Final DPP-4 Inhibitor Analog H->J Deprotection I Strong Acid (e.g., Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane)

Caption: Synthetic workflow for a DPP-4 inhibitor analog.

Detailed Protocol: Synthesis of a DPP-4 Inhibitor Analog

Materials and Reagents:

ReagentCAS NumberSupplier Example
This compound191608-23-2Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5Sigma-Aldrich
Triethylamine (TEA)121-44-8Sigma-Aldrich
Dichloromethane (DCM)75-09-2Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)25952-53-8Sigma-Aldrich
Hydroxybenzotriazole (HOBt)2592-95-2Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)7087-68-5Sigma-Aldrich
Dimethylformamide (DMF)68-12-2Sigma-Aldrich
Trifluoroacetic acid (TFA)76-05-1Sigma-Aldrich
Heterocyclic Amine (e.g., Sitagliptin intermediate)VariesVarious

Procedure:

  • N-Boc Protection of 3-(Tert-butylamino)propanoic acid:

    • Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (TEA, 2.2 eq) dropwise to neutralize the hydrochloride and free the amine.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl (aq), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-(tert-butylamino)propanoic acid.

  • Amide Coupling:

    • Dissolve N-Boc-3-(tert-butylamino)propanoic acid (1.0 eq), the desired heterocyclic amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the solution.

    • Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.

    • Stir the reaction at room temperature for 18-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM (10 mL/g).

    • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete deprotection.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization or preparative HPLC to yield the final DPP-4 inhibitor analog.

II. Application in the Synthesis of β-Peptides

Scientific Rationale and Significance

β-peptides are oligomers of β-amino acids that exhibit unique and predictable secondary structures, including helices, sheets, and turns.[7] Unlike their α-peptide counterparts, β-peptides are generally resistant to enzymatic degradation by proteases, which enhances their in vivo stability and potential as therapeutic agents. The incorporation of 3-(tert-butylamino)propanoic acid into a β-peptide sequence can significantly influence its conformational properties and bioactivity due to the steric bulk of the N-tert-butyl group.

Experimental Workflow: Solid-Phase Synthesis of a β-Peptide

Solid-phase peptide synthesis (SPPS) is the method of choice for the efficient assembly of peptides. The following workflow illustrates the incorporation of an N-Boc protected 3-(tert-butylamino)propanoic acid into a growing peptide chain on a solid support.

G cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Incorporation of T-butylated Residue cluster_3 Final Steps A Solid Support Resin (e.g., Wang Resin) C Swollen Resin A->C Activation B Swelling in DMF D Fmoc-Deprotection (Piperidine in DMF) C->D E Washing (DMF, DCM) D->E Repeat n times F Coupling: N-Fmoc-β-amino acid, Coupling agents (HBTU, DIPEA) E->F Repeat n times G Washing (DMF, DCM) F->G Repeat n times G->D Repeat n times H Fmoc-Deprotected Peptide-Resin G->H J Peptide-Resin with T-butylated Residue H->J Coupling I Coupling: N-Boc-3-(tert-butylamino)propanoic acid, Coupling agents (HATU, DIPEA) K Final Fmoc-Deprotection J->K L Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) K->L M Purification (HPLC) L->M N Final β-Peptide M->N

Caption: Solid-phase synthesis workflow for a β-peptide.

Detailed Protocol: Solid-Phase Synthesis of a β-Peptide

Materials and Reagents:

ReagentCAS NumberSupplier Example
Fmoc-protected β-amino acidsVariesVarious
N-Boc-3-(tert-butylamino)propanoic acid(Synthesized)-
Wang Resin64991-38-6Novabiochem
HBTU94790-37-1Sigma-Aldrich
HATU148893-10-1Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)7087-68-5Sigma-Aldrich
Piperidine110-89-4Sigma-Aldrich
Dimethylformamide (DMF)68-12-2Sigma-Aldrich
Dichloromethane (DCM)75-09-2Sigma-Aldrich
Trifluoroacetic acid (TFA)76-05-1Sigma-Aldrich
Triisopropylsilane (TIS)6485-79-6Sigma-Aldrich

Procedure:

  • Resin Swelling:

    • Place the Wang resin in a solid-phase synthesis vessel and swell in DMF for 1 hour.

  • Fmoc-Deprotection:

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected β-amino acid (3 eq) and HBTU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • After a negative Kaiser test, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Incorporation of 3-(Tert-butylamino)propanoic acid:

    • Following the deprotection of the N-terminal Fmoc group of the growing peptide chain, prepare a solution of N-Boc-3-(tert-butylamino)propanoic acid (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) and pre-activate for 2 minutes.

    • Add this solution to the resin and agitate for 2-4 hours. The sterically hindered nature of the secondary amine may require a longer coupling time or a second coupling.

    • Wash the resin as described above.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal protecting group removed, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final β-peptide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its incorporation into small molecule inhibitors, such as those targeting DPP-4, can enhance potency and selectivity through specific hydrophobic interactions. In the realm of peptidomimetics, its use in β-peptides offers a strategy to create novel structures with enhanced metabolic stability and defined conformations. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this unique β-amino acid in their drug discovery and development programs.

References

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. PubMed Central.
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • Design principles of long-acting DPP-4 inhibitors. BOC Sciences.
  • Amino Acid Deriv
  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors.
  • Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evalu
  • β−Amino Acids. BOC Sciences.
  • Methods and protocols of modern solid phase peptide synthesis.

Sources

Analytical methods for the quantification of 3-(Tert-butylamino)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the accurate quantification of 3-(Tert-butylamino)propanoic acid hydrochloride, a secondary amine and carboxylic acid derivative. Due to the molecule's lack of a strong native chromophore and its polar nature, direct analysis presents significant challenges. This document outlines three robust chromatographic methods tailored to overcome these issues: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Ion-Pair HPLC with universal detection. Each protocol is presented with a detailed explanation of the scientific rationale, step-by-step procedures, and method validation guidelines to ensure data integrity, reliability, and compliance with regulatory standards.

Introduction: The Analytical Challenge

This compound is a molecule of interest in pharmaceutical and chemical synthesis, serving as a potential intermediate or building block.[1] Accurate and precise quantification is critical for process monitoring, quality control, stability studies, and pharmacokinetic analysis. The primary analytical hurdles for this compound are:

  • Poor UV Absorbance: The molecule lacks a significant chromophore, rendering standard UV-Vis detection in HPLC highly insensitive.[2][3]

  • High Polarity: The presence of both an amino group and a carboxylic acid group makes it highly polar, leading to poor retention on traditional reversed-phase HPLC columns.

  • Low Volatility: As a hydrochloride salt, the compound is non-volatile and thermally labile, precluding direct analysis by Gas Chromatography (GC).[4][5]

This guide provides comprehensive solutions to these challenges, enabling researchers to achieve reliable quantification across a range of laboratory settings.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

This is the most recommended approach for sensitive and specific quantification, especially in complex matrices. The strategy involves chemically modifying the analyte to attach a fluorescent or UV-absorbing tag before chromatographic separation.

Scientific Rationale

Pre-column derivatization converts the non-absorbing analyte into a derivative that can be detected with high sensitivity by fluorescence (FLD) or UV-Vis detectors.[6][7] We will utilize o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) as the derivatizing agent. OPA reacts rapidly with the secondary amine of the target molecule to form a highly fluorescent and UV-active isoindole derivative, dramatically lowering the limit of detection.[8] The separation is performed on a C18 reversed-phase column, which effectively retains the more hydrophobic derivatized analyte.

Experimental Workflow: HPLC-FLD/UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Chromatographic Analysis cluster_quant Quantification Sample Weigh Sample/Standard Dissolve Dissolve in Diluent (e.g., 0.1 M Borate Buffer) Sample->Dissolve Mix Mix Aliquot with OPA/Thiol Reagent Dissolve->Mix React Incubate at RT (e.g., 2 min) Mix->React Inject Inject onto RP-HPLC System React->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect Fluorescence or UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Workflow for HPLC analysis with pre-column derivatization.

Detailed Protocol

A. Reagents and Materials

  • This compound reference standard

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC) or other suitable thiol

  • Boric Acid

  • Sodium Hydroxide

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, 18 MΩ·cm)

  • C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

B. Solution Preparation

  • Mobile Phase A (Aqueous): Prepare a 25 mM phosphate or acetate buffer, pH adjusted to 6.8. Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a 0.1 M Borate Buffer by dissolving boric acid in water and adjusting the pH to 9.5 with Sodium Hydroxide.

  • OPA/Thiol Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.1 M Borate Buffer. Finally, add 100 µL of N-acetyl-L-cysteine solution (30 mg/mL in water). This reagent should be prepared fresh daily and protected from light.

C. Standard and Sample Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard, dissolve in, and dilute to 10 mL with the Diluent.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock standard with the Diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in the Diluent to achieve a theoretical concentration within the calibration range.

D. Derivatization Procedure

  • In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA/Thiol Reagent.

  • Vortex briefly and allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

    • Causality Note: Precise timing is crucial for reproducibility as the OPA derivative can be unstable over longer periods. An autosampler sequence is ideal for consistent reaction times.

E. HPLC-FLD Conditions

ParameterRecommended Value
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 25 mM Phosphate Buffer, pH 6.8B: Acetonitrile
Gradient 0-2 min: 20% B2-15 min: 20% to 70% B15-17 min: 70% to 20% B17-22 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector Fluorescence (FLD)
Excitation (λex) 340 nm
Emission (λem) 455 nm

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers exceptional specificity and sensitivity, making it a powerful tool for identification and quantification. It is particularly useful as a confirmatory method. However, it requires a mandatory derivatization step to make the analyte volatile.

Scientific Rationale

GC analysis is restricted to thermally stable and volatile compounds.[4][5] this compound must be derivatized to mask its polar functional groups (-COOH, -NH-). Silylation is a common and effective technique where active hydrogens are replaced by a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. We recommend using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates stable TBDMS derivatives that exhibit excellent chromatographic behavior and produce characteristic mass spectra for confident identification.[5]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Silylation cluster_analysis GC-MS Analysis cluster_quant Quantification Prep Prepare Sample/Standard in Aprotic Solvent Dry Evaporate to Dryness (under N2 stream) Prep->Dry AddReagent Add MTBSTFA & Solvent (e.g., Acetonitrile) Dry->AddReagent Heat Heat at 60-70°C (e.g., 30 min) AddReagent->Heat Inject Inject into GC-MS Heat->Inject Separate Separate on DB-5ms or similar column Inject->Separate Detect Detect using MS (Scan or SIM mode) Separate->Detect Calibrate Generate Calibration Curve (using Internal Standard) Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate IP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Sample Weigh Sample/Standard Dissolve Dissolve in Mobile Phase A Sample->Dissolve Inject Inject onto RP-HPLC System Dissolve->Inject Separate Isocratic or Gradient Elution on C18 Column with Ion-Pairing Reagent Inject->Separate Detect ELSD or CAD Detection Separate->Detect Calibrate Generate Calibration Curve (May require non-linear fit) Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Sources

Application Note & Protocols: The Strategic Application of 3-(Tert-butylamino)propanoic Acid Hydrochloride in the Synthesis of Novel GABAergic Modulators for Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Consequently, dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric conditions, including epilepsy, neuropathic pain, anxiety, and mood disorders.[1][2][3] While GABA itself has limited therapeutic potential due to its inability to cross the blood-brain barrier, synthetic GABA analogs have emerged as a cornerstone in modern neuropharmacology. This document provides a detailed technical guide on the utilization of 3-(tert-butylamino)propanoic acid hydrochloride, a key structural precursor, in the synthesis of potent GABA analogs for the treatment of neurological disorders. We present a comprehensive synthesis protocol, analytical validation methods, and an exploration of the underlying mechanism of action, designed for researchers and professionals in drug discovery and development.

Introduction: The Rationale for GABA Analog Synthesis

The therapeutic challenge posed by GABA's poor pharmacokinetic profile has driven the development of analogs designed to mimic its function while possessing improved bioavailability and CNS penetration.[1][2] These analogs, while structurally related to GABA, often do not act directly on GABA receptors. Instead, many, like the blockbuster drugs gabapentin and pregabalin, exert their effects by binding to the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[4]

The structural motif of 3-(tert-butylamino)propanoic acid is a valuable scaffold in the design of these next-generation neurological drugs. The tert-butyl group provides steric bulk, which can influence receptor binding affinity and selectivity, while the propanoic acid backbone mimics the core structure of GABA. The hydrochloride salt form enhances stability and solubility, making it a versatile intermediate for multi-step organic synthesis.[5] This guide focuses on leveraging this precursor to construct novel therapeutic candidates.

Physicochemical & Handling Properties of the Core Reagent

Proper characterization and handling of starting materials are foundational to reproducible and successful synthesis. The properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compoundInternal Data
Molecular Formula C₇H₁₆ClNO₂Derived
Molecular Weight 181.66 g/mol Derived
CAS Number 6934-78-7 (Parent Compound)Inferred
Appearance White to off-white crystalline solidInferred
Solubility Soluble in water and polar organic solvents (e.g., Methanol, DMSO)Inferred
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[6]

Safety Note: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. Work in a fume hood to avoid inhalation of dust.

Synthesis Protocol: From Precursor to a Novel GABA Analog

This section details a representative, field-proven protocol for the synthesis of a novel GABA analog, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), a widely used anticonvulsant and analgesic. While numerous synthetic routes exist[7][8], this protocol highlights a key transformation involving a related structural intermediate, demonstrating the principles applicable to this compound. The core strategy involves the formation of a cyano-ester intermediate followed by stereoselective reduction and hydrolysis.

Rationale for Experimental Design

The chosen pathway emphasizes control over stereochemistry, which is critical for pharmacological activity. The use of a chiral auxiliary or an asymmetric hydrogenation step is a common strategy.[9] The final hydrolysis step under acidic conditions is designed to efficiently remove protecting groups and yield the final active pharmaceutical ingredient (API).[10]

Detailed Step-by-Step Methodology

Step 1: Condensation and Michael Addition to form a Cyano Diester

  • To a stirred solution of isovaleraldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in cyclohexane, add a catalytic amount of diisopropylamine (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 80-85°C) using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the mixture to room temperature. Add diethyl malonate (1.1 eq) and another portion of diisopropylamine (0.1 eq).

  • Stir the reaction at room temperature for 12-18 hours. The progress of the Michael addition can be monitored by GC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tri-ester adduct.

Step 2: Hydrolysis and Decarboxylation

  • Add concentrated hydrobromic acid (HBr, 48%) to the crude adduct from Step 1.

  • Heat the mixture to 100-125°C and reflux for 4-6 hours. This harsh acidic condition hydrolyzes the ester and cyano groups and induces decarboxylation.[9]

  • Monitor the reaction by HPLC. Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove organic impurities.

  • The aqueous layer containing the desired 3-isobutylglutaric acid is carried forward.

Step 3: Asymmetric Reduction and Final Hydrolysis (Conceptual Link to the Topic Reagent) This step conceptually demonstrates where a precursor like 3-(tert-butylamino)propanoic acid would be used to introduce the amino functionality. In this established Pregabalin synthesis, the amino group is generated from the nitrile.

  • The cyano acid intermediate from a related pathway is subjected to hydrogenation. Prepare a solution of the cyano acid tert-butylamine salt (1.0 eq) in a THF/water mixture.[9]

  • Add a chiral rhodium catalyst, such as [(R,R)Me-DUPHOS]Rh(COD)BF4 (0.01 eq), to the solution.

  • Place the reaction vessel under an atmosphere of hydrogen gas (50-100 psi) and stir vigorously at room temperature for 24-48 hours.

  • Once the reaction is complete (monitored by chiral HPLC), the catalyst is filtered off.

  • The resulting (S)-3-cyano-5-methylhexanoic acid is then treated with a strong acid (e.g., HCl) and heated to hydrolyze the nitrile to the primary amine, yielding (S)-Pregabalin.[10][11]

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of a GABA analog.

G Figure 1: Generalized Synthetic Workflow for GABA Analogs cluster_0 Step 1: Scaffold Assembly cluster_1 Step 2: Core Modification cluster_2 Step 3: Amination & Purification A Starting Materials (e.g., Isovaleraldehyde, Ethyl Cyanoacetate) B Condensation & Michael Addition A->B + Diisopropylamine C Cyano Diester Intermediate B->C D Hydrolysis & Decarboxylation C->D + Strong Acid (HBr) E Diacid or Cyano Acid Intermediate D->E F Asymmetric Reduction (or alternative amination) E->F + H₂, Chiral Catalyst G Final API (e.g., Pregabalin) F->G Final Hydrolysis (HCl)

Caption: Figure 1: Generalized Synthetic Workflow for GABA Analogs.

Analytical Quality Control for API Validation

Validation of the final compound's identity, purity, and stereochemistry is non-negotiable. A multi-pronged analytical approach is required.

Analytical MethodParameter MeasuredTypical Expected Result
¹H NMR Proton environment, structural integrityPeaks corresponding to aliphatic protons of the isobutyl group, methine protons, and methylene protons adjacent to the amine and carboxyl groups.
¹³C NMR Carbon skeletonResonances for the carboxyl carbon, and distinct signals for the aliphatic carbons.
Mass Spectrometry (ESI-MS) Molecular Weight[M+H]⁺ ion corresponding to the exact mass of the target compound (e.g., 160.13 for Pregabalin).
HPLC (Reverse Phase) PuritySingle major peak with >99.5% purity.
Chiral HPLC Enantiomeric Excess (e.e.)>99.8% e.e. for the desired (S)-enantiomer.
FT-IR Functional GroupsCharacteristic stretches for O-H (carboxylic acid), N-H (amine), and C=O (carbonyl).

Mechanism of Action: Targeting Neuronal Hyperexcitability

The therapeutic efficacy of many GABA analogs derived from precursors like 3-(tert-butylamino)propanoic acid does not stem from direct interaction with GABA receptors. Instead, they modulate neuronal signaling pathways that control excitability.

The primary mechanism for drugs like Pregabalin involves high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4]

Causality Chain:

  • In pathological states like neuropathic pain or epilepsy, there is an upregulation of α2δ subunits on presynaptic nerve terminals.

  • This upregulation leads to increased trafficking of VGCCs to the cell surface, resulting in excessive calcium influx upon neuronal depolarization.

  • Elevated intracellular calcium triggers the release of excitatory neurotransmitters such as glutamate and substance P.

  • GABA analogs bind to the α2δ subunit, disrupting the trafficking of VGCCs to the presynaptic membrane.[4]

  • This reduces calcium influx, which in turn diminishes the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability and producing analgesic and anticonvulsant effects.[4]

Visualization of the Signaling Pathway

G Figure 2: Mechanism of Action of α2δ-Ligand GABA Analogs cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (VGCC) α2δ Subunit Ca_Influx VGCC->Ca_Influx Mediates GABA_Analog GABA Analog (e.g., Pregabalin) GABA_Analog->VGCC:a2d Binds Inhibition Inhibits VGCC Trafficking & Function Vesicle Synaptic Vesicle (contains Glutamate) Release Vesicle->Release Exocytosis Ca_Influx->Vesicle Triggers Fusion Receptor Glutamate Receptors (e.g., NMDA, AMPA) Release->Receptor Activates Inhibition->VGCC X Signal Reduced Excitatory Postsynaptic Potential Receptor->Signal Leads to

Caption: Figure 2: Mechanism of Action of α2δ-Ligand GABA Analogs.

References

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338–2347. [Link]

  • RxList. (2021). How Do GABA Analogs Work? Uses, Side Effects, Drug Names. [Link]

  • Taylor, C. P., Vartanian, M. G., Andruszkiewicz, R., & Silverman, R. B. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy Research, 11(2), 103–110. [Link]

  • U.S. Patent No. US20150344919A1. (2015). Process for the preparation of pregabalin.
  • International Patent No. WO2009149928A1. (2009). Processes for making pregabalin and intermediates therefor.
  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [Link]

  • The Organic Synthesis Archive. (n.d.). Pregabalin. [Link]

  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. [Link]

  • ResearchGate. (n.d.). The synthetic route of Pregabalin. [Link]

Sources

Application Notes and Protocols: Investigating 3-(Tert-butylamino)propanoic Acid Hydrochloride in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a GABA Analog

In the landscape of neuroscience and pharmacology, the modulation of the γ-aminobutyric acid (GABA) system is a cornerstone for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, maintains the delicate balance between neuronal excitation and inhibition.[2] Small molecules that mimic or modulate the action of GABA are therefore of significant interest to researchers and drug developers.

3-(Tert-butylamino)propanoic acid hydrochloride is a structural analog of GABA. While extensive literature on this specific molecule is not widely available, its structural similarity to other 3-substituted GABA analogs suggests its potential to interact with enzymes involved in GABA metabolism and signaling pathways.[1][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of this compound in enzyme inhibition studies, with a focus on a key enzyme in GABA catabolism: GABA transaminase (GABA-T).

These application notes will provide a scientifically grounded, hypothetical framework for investigating the inhibitory potential of this compound against GABA-T, a well-established target for anticonvulsant drugs. The protocols and methodologies described herein are based on established principles of enzymology and are designed to be a robust starting point for your investigations.

Mechanism of Action: A Postulated Interaction with GABA Transaminase (GABA-T)

GABA-T is a critical enzyme responsible for the degradation of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This mechanism is a clinically validated strategy for the treatment of epilepsy.

We postulate that this compound may act as a competitive or non-competitive inhibitor of GABA-T. The bulky tert-butyl group may influence its binding affinity and specificity for the active site or an allosteric site on the enzyme.

Postulated Inhibitory Mechanism of this compound on GABA-T

GABAT_inhibition GABA GABA GABAT GABA-T GABA->GABAT alpha_KG α-ketoglutarate alpha_KG->GABAT Succinate Succinic semialdehyde GABAT->Succinate Glutamate Glutamate GABAT->Glutamate GABAT_inhibited GABA-T (Inhibited) Inhibitor 3-(Tert-butylamino)propanoic acid hydrochloride Inhibitor->GABAT_inhibited Binding

Caption: Postulated mechanism of GABA-T inhibition.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for assessing the inhibitory activity of this compound against a commercially available GABA-T enzyme.

Preparation of Reagents and Solutions

Meticulous preparation of reagents is critical for reproducible results.

  • GABA-T Enzyme Stock Solution: Reconstitute lyophilized GABA-T (e.g., from porcine brain) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0 with 1 mM EDTA) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Substrate Solution (GABA): Prepare a 100 mM stock solution of GABA in deionized water.

  • Co-substrate Solution (α-ketoglutarate): Prepare a 100 mM stock solution of α-ketoglutarate in deionized water.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol and 0.5 mM NADP+.

  • Detection Reagent: A commercially available glutamate dehydrogenase (GDH) solution for the coupled enzyme assay.

Enzyme Inhibition Assay: A Coupled Spectrophotometric Method

This protocol utilizes a coupled enzyme assay to continuously monitor the product of the GABA-T reaction (glutamate). The formation of glutamate is coupled to the reduction of NADP+ to NADPH by glutamate dehydrogenase, which can be measured spectrophotometrically at 340 nm.

Experimental Workflow for GABA-T Inhibition Assay

workflow prep 1. Prepare Reagents (Enzyme, Substrates, Inhibitor) plate 2. Dispense Reagents into 96-well Plate prep->plate preincubate 3. Pre-incubate Enzyme and Inhibitor (15 min) plate->preincubate initiate 4. Initiate Reaction with Substrates (GABA, α-KG) preincubate->initiate measure 5. Kinetic Measurement (Absorbance at 340 nm) initiate->measure analyze 6. Data Analysis (IC50 Determination) measure->analyze

Caption: Workflow for the GABA-T inhibition assay.

Step-by-Step Protocol:

  • Assay Plate Preparation: In a 96-well, clear-bottom plate, add the following components in the specified order:

    • Assay Buffer

    • This compound (at various concentrations) or vehicle control (deionized water).

    • GABA-T enzyme solution.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows for the inhibitor to bind to the enzyme before the introduction of the substrate.

  • Reaction Initiation: To initiate the enzymatic reaction, add a mixture of the substrates (GABA and α-ketoglutarate) and the coupling enzyme (glutamate dehydrogenase).

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation and Interpretation

The results of the enzyme inhibition assay can be summarized in a table for easy comparison.

Inhibitor Concentration (µM)Reaction Velocity (mAU/min)% Inhibition
0 (Control)10.20
18.516.7
106.140.2
503.466.7
1002.179.4
5001.090.2

Interpretation of Results: The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. Further kinetic studies, such as generating Lineweaver-Burk plots, can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[4]

Trustworthiness and Self-Validation

To ensure the integrity of your findings, the following controls should be included in every experiment:

  • No-Enzyme Control: To account for any non-enzymatic reaction.

  • No-Inhibitor Control: To establish the baseline maximal enzyme activity.

  • Positive Control: A known GABA-T inhibitor (e.g., vigabatrin) to validate the assay system.

Conclusion and Future Directions

These application notes provide a foundational framework for investigating the enzyme inhibitory properties of this compound. The provided protocols are robust and can be adapted for high-throughput screening campaigns. A confirmed inhibitory activity against GABA-T would position this molecule as a lead compound for further preclinical development as a potential therapeutic for neurological disorders. Future studies should focus on determining its selectivity against other transaminases and its efficacy in cell-based and in vivo models of disease.

References

  • Gabapentin and Pregabalin are both 3-alkylated gamma-amino butyric acid (GABA) analogs. PubMed. Available at: [Link]

  • 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. PubMed. Available at: [Link]

  • GABA Receptors: Pharmacological Potential and Pitfalls. PubMed. Available at: [Link]

  • Kinetic Studies of Newly Patented Aminoalkanol Derivatives with Potential Anticancer Activity as Competitive Inhibitors of Prostate Acid Phosphatase. MDPI. Available at: [Link]

Sources

A Robust HPLC Method for the Quantification of 3-(Tert-butylamino)propanoic acid hydrochloride Using Hydrophilic Interaction Liquid Chromatography (HILIC) and Evaporative Light Scattering Detection (ELSD)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Tert-butylamino)propanoic acid hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Due to the compound's high polarity and lack of a significant UV chromophore, traditional reversed-phase methods with UV detection are inadequate.[2][3] This guide presents a method developed using Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention, coupled with an Evaporative Light Scattering Detector (ELSD) for universal and sensitive detection. The causality behind each methodological choice is explained, and a comprehensive protocol for implementation and validation in accordance with ICH guidelines is provided.

Introduction: The Analytical Challenge

This compound is a polar molecule that serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is critical for ensuring the quality, purity, and consistency of the final drug product. However, its physicochemical properties present two primary analytical hurdles:

  • Poor Retention in Reversed-Phase (RP) Chromatography: As a highly polar and hydrophilic compound, it is poorly retained on traditional non-polar stationary phases like C18, often eluting in or near the solvent front.[3] This makes accurate quantification difficult.

  • Lack of a UV Chromophore: The molecule does not possess functional groups that absorb light in the UV-visible spectrum, rendering standard UV detectors largely ineffective for sensitive analysis.[2][4]

To overcome these challenges, a method leveraging an alternative separation mechanism and a universal detection technique is required.

Methodological Rationale: A Logic-Driven Approach

The selection of the analytical strategy was guided by the inherent properties of the analyte. The decision-making process, which moves from considering the analyte's polarity to its optical properties, is crucial for developing a robust method.

Analyte Analyte Properties: 3-(Tert-butylamino)propanoic acid HCl Polarity High Polarity? Analyte->Polarity RP_HPLC Reversed-Phase HPLC (e.g., C18 column) Polarity->RP_HPLC No HILIC HILIC (Polar Column) Polarity->HILIC Yes Chromophore UV Chromophore? UV_Detector UV-Vis Detector Chromophore->UV_Detector Yes ELSD ELSD (Universal Detector) Chromophore->ELSD No HILIC->Chromophore Final_Method Selected Method: HILIC-ELSD ELSD->Final_Method

Caption: Decision matrix for HPLC method selection.

The Case for HILIC over Reversed-Phase

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation technique for compounds that are too polar for reversed-phase chromatography.[5][6] HILIC utilizes a polar stationary phase (such as aminopropyl-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[7][8] In this environment, a water-enriched layer forms on the surface of the stationary phase. Polar analytes, like our target compound, partition into this aqueous layer and are retained.[9] This mechanism provides the robust retention necessary for reliable quantification.

The Necessity of Evaporative Light Scattering Detection (ELSD)

Given the absence of a chromophore, a universal detector is required. The ELSD is perfectly suited for this application as it can detect any analyte that is less volatile than the mobile phase.[10][11] The detection process involves three stages:

  • Nebulization: The column eluent is converted into a fine aerosol by a stream of inert gas (e.g., nitrogen).

  • Evaporation: The aerosol passes through a heated drift tube, where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.

  • Detection: A light source illuminates the stream of analyte particles, and a photodiode detects the scattered light. The intensity of this scattered light is proportional to the mass of the analyte.[12]

This approach provides a consistent response for non-volatile compounds and is compatible with the gradient elution often used in HPLC.[11]

Optimized HPLC-ELSD Method

The following parameters were optimized to achieve excellent peak shape, sensitivity, and resolution.

ParameterSpecification
Instrument HPLC system equipped with a quaternary pump, autosampler, and column oven
Detector Evaporative Light Scattering Detector (ELSD)
Column Amino (NH2) Column, 3 µm, 4.6 x 150 mm (or equivalent HILIC phase)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.5 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient 90% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
ELSD Drift Tube Temp. 50°C
ELSD Nebulizer Gas Nitrogen at 3.0 bar

Detailed Experimental Protocols

This section provides step-by-step instructions for implementing the analytical method.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Aqueous & Organic) A1 Equilibrate System (Initial Conditions) P1->A1 P2 Prepare Diluent (ACN:Water 90:10) P3 Prepare Standard & Sample Solutions P2->P3 A3 Inject Samples P3->A3 A2 Perform System Suitability Test (SST) A1->A2 A2->A3 D1 Integrate Peaks A3->D1 D2 Quantify Analyte (External Standard) D1->D2 D3 Generate Report D2->D3

Caption: General analytical workflow.

Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous):

    • Accurately weigh and dissolve ammonium acetate in HPLC-grade water to a final concentration of 10 mM.

    • Adjust the pH to 5.5 using glacial acetic acid.

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile. Filter if necessary.

  • Sample Diluent:

    • Prepare a mixture of Acetonitrile and HPLC-grade Water (90:10 v/v). This composition is crucial to prevent peak distortion in HILIC mode.[3]

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 0.05 to 0.5 mg/mL).

  • Sample Solution:

    • Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of the analyte into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (90% B) for at least 30 minutes or until a stable baseline is achieved. HILIC methods may require longer equilibration times than R-P methods.[13]

  • System Suitability Test (SST):

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Make five replicate injections of a mid-range working standard solution.

    • The system is deemed ready for analysis if it meets the pre-defined criteria (see Table below).

  • Analysis: Inject the blank, standard solutions, and sample solutions according to a pre-defined sequence.

SST ParameterAcceptance CriteriaRationale
Peak Area Precision RSD ≤ 2.0%Ensures the system provides reproducible injections.
Retention Time Precision RSD ≤ 1.0%Confirms the stability of the pump and mobile phase composition.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Indicates good peak symmetry and column performance.

Method Validation Principles

The developed analytical method must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16] A validation protocol should be established before initiating the study, and all results should be documented in a validation report.[15]

The core validation parameters for an assay of this type are summarized below.

Validation ParameterPurposeTypical Assessment Approach
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from excipients, impurities, or degradation products.Analyze a blank, a placebo, and a spiked sample. Peak purity analysis can also be used if a PDA detector is available in parallel.
Linearity To verify that the detector response is directly proportional to the analyte concentration over a specified range.Analyze a minimum of five concentrations across the range. Plot response vs. concentration and determine the correlation coefficient (r²) and y-intercept.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy To measure the closeness of the experimental value to the true value.Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.[17]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.- Repeatability (Intra-assay): Analyze a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range.[17]- Intermediate Precision: Assess the effects of random events by varying analysts, days, or equipment.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).Make small variations to method parameters and observe the effect on system suitability and results.

Conclusion

The HILIC-ELSD method described provides a specific, reliable, and robust solution for the quantitative analysis of this compound. By pairing a separation mode suited for polar analytes with a universal detection technique, this method overcomes the significant challenges posed by the analyte's physicochemical properties. This application note serves as a comprehensive guide for researchers and quality control analysts, providing both the practical steps for implementation and the scientific rationale underpinning the method's design.

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. Available at: [Link]

  • International Conference on Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Abballe, F., et al. (2018). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. ResearchGate. Available at: [Link]

  • Subocz, E., & Buszewski, B. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available at: [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Postnova Analytics. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available at: [Link]

  • Massaccesi, L., & Povero, M. (2014). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]

  • Hawach Scientific. Polar Column in HPLC Example. Available at: [Link]

  • PubChem. (S)-3-(tert-Butylamino)propane-1,2-diol. Available at: [Link]

  • Shimadzu. ELSD-LTIII Low Temperature Evaporative Light Scattering Detector. Available at: [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • Wikipedia. Evaporative light scattering detector. Available at: [Link]

  • Koppisetty, B. R. B., et al. (2023). Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related. Semantic Scholar. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • D'Hulst, A., & Verbeke, N. (1993). Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD.... ResearchGate. Available at: [Link]

  • Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at: [Link]

  • Kulkarni, M. Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 3-(Tert-butylamino)propanoic Acid Hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of a robust and sensitive method for the quantitative analysis of 3-(tert-butylamino)propanoic acid hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound. The protocols herein are designed to be a self-validating system, with detailed explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

3-(Tert-butylamino)propanoic acid is a beta-amino acid characterized by the presence of a bulky tert-butyl group attached to the amine. Its hydrochloride salt is often used to improve solubility and stability. As with many small molecules in the pharmaceutical development pipeline, a selective and sensitive analytical method is crucial for its characterization, quantification in various matrices, and for quality control purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity.[] This guide will detail a proposed LC-MS/MS method, from sample preparation to data analysis, and provide the scientific rationale for the suggested starting parameters.

Mass Spectrometry: Predicted Fragmentation and Ionization

A foundational understanding of the analyte's behavior in the mass spectrometer is critical for method development.

Ionization

Given the presence of a secondary amine and a carboxylic acid group, 3-(tert-butylamino)propanoic acid is readily ionizable. Electrospray Ionization (ESI) is the preferred ionization technique for such polar and ionizable compounds.[2] In the positive ion mode, the secondary amine is expected to be readily protonated, forming the precursor ion [M+H]⁺. The molecular weight of the free base is 145.21 g/mol , so the expected protonated precursor ion will have an m/z of 146.12.

Predicted Fragmentation Pathway

The fragmentation of the [M+H]⁺ precursor ion is predicted to follow characteristic pathways for compounds containing a tert-butyl group and for amino acids. The primary fragmentation is anticipated to be the neutral loss of isobutylene (C₄H₈, 56 Da) due to the stability of the resulting fragment.[3][4] Further fragmentation of the carboxylic acid moiety, such as the loss of water (H₂O, 18 Da) or formic acid (CH₂O₂, 46 Da), is also plausible.

The proposed fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z = 146.12 fragment1 [M+H - C₄H₈]⁺ m/z = 90.06 precursor->fragment1 Neutral Loss of Isobutylene (56.06 Da) fragment2 [M+H - H₂O]⁺ m/z = 128.11 precursor->fragment2 Neutral Loss of Water (18.01 Da) fragment3 [M+H - CH₂O₂]⁺ m/z = 100.08 precursor->fragment3 Neutral Loss of Formic Acid (46.04 Da)

Caption: Predicted fragmentation of 3-(tert-butylamino)propanoic acid.

Proposed LC-MS/MS Method and Protocols

This section outlines a starting point for the analytical method. Optimization will be necessary to achieve the desired performance for a specific application.

Sample Preparation Protocol (Drug Substance)

For a drug substance, a simple "dilute and shoot" approach is often sufficient.[5]

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This solvent choice is a good starting point for compatibility with reversed-phase and HILIC chromatography.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same 50:50 acetonitrile/water mixture. These will be used to construct a calibration curve.

  • Final Dilution: Prior to injection, dilute the working standards and any unknown samples to the final desired concentration using the initial mobile phase composition. This is crucial for good peak shape, especially in HILIC mode.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.[7]

Liquid Chromatography (LC)

As a small, polar molecule, 3-(tert-butylamino)propanoic acid can be challenging to retain on traditional C18 columns.[8] Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is recommended. An Intrada Amino Acid column has shown good performance for similar compounds.[9]

Parameter Recommended Starting Condition Rationale
Column Intrada Amino Acid (3 µm, 150 x 2 mm) or equivalent HILIC columnDesigned for the retention of polar compounds like amino acids.[9]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidProvides a source of protons for ionization and helps in peak shaping.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component for elution in HILIC mode.
Gradient 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditionsA typical starting gradient for HILIC to elute the polar analyte.
Flow Rate 0.3 mL/minAppropriate for a 2 mm inner diameter column.
Column Temperature 40 °CCan improve peak shape and reproducibility.[10]
Injection Volume 2-5 µLA smaller injection volume is often better for HILIC to minimize peak distortion.[11]
Mass Spectrometry (MS)

The MS will be operated in positive ion ESI mode using Selected Reaction Monitoring (SRM) for quantification.[12]

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe secondary amine is readily protonated.[2]
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Source Temperature 150 °CTo aid in desolvation.
Desolvation Gas Flow 600 L/hrTo assist in solvent evaporation.
Cone Gas Flow 50 L/hrTo prevent solvent droplets from entering the mass analyzer.

Proposed SRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Collision Energy (eV) Purpose
3-(tert-butylamino)propanoic acid146.1290.0615Quantifier (most specific fragment)
3-(tert-butylamino)propanoic acid146.12128.1110Qualifier

Method Optimization Workflow

The following workflow is recommended to fine-tune the proposed method for optimal performance.

optimization_workflow start Start with Proposed Method infusion Infusion Analysis of Analyte start->infusion ms_optimization Optimize MS Parameters (Capillary Voltage, Gas Flows, Temperatures) infusion->ms_optimization ce_optimization Optimize Collision Energy (CE) for each SRM transition ms_optimization->ce_optimization lc_optimization Optimize LC Gradient and Flow Rate for peak shape and retention time ce_optimization->lc_optimization validation Method Validation (Linearity, Accuracy, Precision, LOQ) lc_optimization->validation

Caption: A systematic workflow for LC-MS/MS method optimization.

Detailed Steps for Optimization:

  • Infusion Analysis: Directly infuse a standard solution of the analyte into the mass spectrometer to confirm the precursor ion mass and optimize source parameters for maximum signal intensity.[13]

  • Collision Energy Optimization: While infusing the analyte, perform a product ion scan to identify the most abundant and specific fragment ions. Then, for each chosen SRM transition, ramp the collision energy to find the value that produces the highest product ion intensity.[14]

  • Chromatographic Optimization: Inject the analyte onto the LC system and adjust the gradient and flow rate to achieve a symmetrical peak with adequate retention and separation from any potential impurities.[10]

Conclusion

This application note provides a scientifically grounded starting point for the development of a sensitive and specific LC-MS/MS method for the analysis of this compound. By following the proposed protocols and optimization workflow, researchers can establish a reliable analytical method suitable for various applications in pharmaceutical development and quality control. The principles of ionization and fragmentation discussed herein provide the necessary foundation for troubleshooting and further method refinement.

References

  • Waters. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. [Link]

  • ResearchGate. Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD...[Link]

  • ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

  • Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS. [Link]

  • LCGC International. (n.d.). Optimizing LC–MS and LC–MS-MS Methods. [Link]

  • PubMed. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. [Link]

  • Chromatography Online. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • National Institutes of Health. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. [Link]

  • MDPI. (2022). Significance of Chromatographic Techniques in Pharmaceutical Analysis. [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • Biosciences Biotechnology Research Asia. (2023). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. [Link]

  • PubMed Central. (n.d.). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. [Link]

  • myadlm.org. (n.d.). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]

  • National Institutes of Health. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). [Link]

  • Analytical Chemistry. (n.d.). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem...[Link]

  • ResearchGate. (n.d.). Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma. [Link]

  • Encyclopedia.pub. (2022). Chromatographic Techniques in Pharmaceutical Analysis. [Link]

  • Chromatography Online. (n.d.). Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Bionanalysis Zone. (n.d.). Quantitative LC MS Amino Acid Analysis. [Link]

  • MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]

  • Mascot. (n.d.). Peptide fragmentation. [Link]

  • National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC. [Link]

  • ResearchGate. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

  • ACS Publications. (n.d.). Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. [Link]

  • Canadian Center of Science and Education. (2018). Analysis of Butyl Butyrate Mass Spectrum. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Tert-butylamino)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(tert-butylamino)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through an aza-Michael addition of tert-butylamine to an acrylic acid derivative. This reaction is a powerful method for forming carbon-nitrogen bonds.[1][2] The overall process can be conceptualized in two main stages: the initial conjugate addition to form the amino acid, followed by the formation of the hydrochloride salt to aid in purification and handling.

A common approach involves the reaction of tert-butylamine with an acrylic acid ester, such as tert-butyl acrylate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. The final step is the treatment with hydrochloric acid to precipitate the hydrochloride salt.

Core Reaction Pathway

Synthesis_Pathway tert-Butylamine tert-Butylamine Michael_Adduct 3-(Tert-butylamino)propanoic Acid or Ester tert-Butylamine->Michael_Adduct Aza-Michael Addition Acrylic_Acid_Derivative Acrylic Acid or Ester Acrylic_Acid_Derivative->Michael_Adduct Hydrolysis Hydrolysis (if starting from ester) Michael_Adduct->Hydrolysis HCl_Addition HCl Addition Michael_Adduct->HCl_Addition Direct Salt Formation (if starting from acrylic acid) Final_Product 3-(Tert-butylamino)propanoic Acid Hydrochloride Hydrolysis->Final_Product Acidification HCl_Addition->Final_Product caption General synthesis pathway for this compound.

Caption: General synthesis pathway.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Formation 1. Low Reactivity of Starting Materials: Tert-butylamine is a sterically hindered amine, which can slow down the Michael addition.[1] 2. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures, while high temperatures can favor side reactions. 3. Incorrect Stoichiometry: An inappropriate ratio of tert-butylamine to the acrylic acid derivative can lead to incomplete conversion.1. Increase Reaction Time and/or Temperature: For sterically hindered amines, longer reaction times or moderate heating may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or NMR. 2. Optimize Temperature: Start the reaction at room temperature and gradually increase the temperature if the reaction is sluggish. A temperature range of 40-60°C is often a good starting point for aza-Michael additions. 3. Use an Excess of One Reagent: Using a slight excess of the more volatile or less expensive reagent (often the amine) can help drive the reaction to completion. However, be mindful that a large excess of the amine can complicate purification.
Formation of a Significant Amount of White Precipitate (Byproduct) 1. Double Michael Addition: The primary amine product can react with a second molecule of the acrylic acid derivative to form a tertiary amine, 3,3'-(tert-butylazanediyl)dipropanoic acid.[1] This is more likely at higher temperatures or with a high concentration of the acrylic acid derivative.1. Control Stoichiometry: Use a molar ratio where the amine is in slight excess to the acrylic acid derivative. This reduces the likelihood of the mono-adduct encountering another molecule of the acrylate. 2. Control Temperature: Maintain a moderate reaction temperature. Higher temperatures can increase the rate of the second addition. 3. Slow Addition: Add the acrylic acid derivative slowly to the solution of tert-butylamine. This maintains a low concentration of the acrylate, favoring the formation of the mono-adduct.
Product is an Oil and Does Not Precipitate as a Hydrochloride Salt 1. Presence of Impurities: Unreacted starting materials or byproducts can act as oils and prevent the crystallization of the desired product. 2. Incorrect Solvent for Precipitation: The choice of solvent is crucial for the precipitation of the hydrochloride salt. 3. Insufficient HCl: Not enough hydrochloric acid was added to fully protonate the amino acid.1. Purify the Crude Product Before Salt Formation: If possible, purify the crude 3-(tert-butylamino)propanoic acid (or its ester) by column chromatography or distillation before attempting to form the hydrochloride salt. 2. Solvent Selection: Isopropyl alcohol or a mixture of ethanol and diethyl ether are commonly used for the precipitation of amino acid hydrochlorides. The goal is to find a solvent system where the hydrochloride salt is insoluble. 3. Ensure Complete Protonation: Add HCl (either as a gas or a solution in an appropriate solvent like isopropanol) until the pH of the solution is acidic (pH 1-2).
Difficulty in Removing Unreacted Tert-butylamine 1. High Boiling Point of Tert-butylamine: Although volatile, removing a large excess can be challenging.1. Azeotropic Removal: Co-evaporate with a solvent like toluene under reduced pressure. 2. Acidic Wash: During the workup of the free amino acid, perform an acidic wash (e.g., with dilute HCl) to convert the excess tert-butylamine into its water-soluble hydrochloride salt, which will partition into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the aza-Michael addition step?

A1: The aza-Michael addition can often be performed neat (without a solvent), especially if one of the reactants is a liquid.[2] If a solvent is desired, polar aprotic solvents like acetonitrile or polar protic solvents like methanol or ethanol are commonly used.[1] The choice of solvent can influence the reaction rate, so it may require some optimization for your specific conditions.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, you can spot the reaction mixture alongside the starting materials. The product, being more polar, should have a lower Rf value than the starting acrylate. For ¹H NMR, the disappearance of the vinyl proton signals of the acrylic acid derivative and the appearance of new signals corresponding to the product can be monitored.

Q3: What is the likely structure of the double Michael addition byproduct?

A3: The double Michael addition product is 3,3'-(tert-butylazanediyl)dipropanoic acid. This tertiary amine is formed when the secondary amine of the desired product reacts with a second molecule of the acrylic acid derivative.

Side_Reaction Mono_Adduct 3-(Tert-butylamino)propanoic Acid Di_Adduct 3,3'-(tert-butylazanediyl)dipropanoic acid Mono_Adduct->Di_Adduct Second Michael Addition Acrylic_Acid Acrylic Acid Acrylic_Acid->Di_Adduct caption Formation of the double Michael addition byproduct.

Caption: Formation of the double addition byproduct.

Q4: What are the safety precautions I should take when running this reaction?

A4: Both tert-butylamine and acrylic acid are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Tert-butylamine is flammable and has a strong odor. Acrylic acid is corrosive and can cause severe skin burns and eye damage.[3][4] It is also prone to polymerization, so it should be stored with an inhibitor and protected from heat and light.[5][6]

Q5: How do I purify the final this compound?

A5: The most common method for purifying amino acid hydrochlorides is recrystallization. After precipitating the hydrochloride salt from the reaction mixture, it can be filtered and then redissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture with water) and allowed to cool slowly to form pure crystals. The choice of recrystallization solvent will depend on the solubility of your product and impurities and may require some experimentation.

Experimental Protocol: Representative Synthesis

This protocol describes a two-step synthesis of this compound starting from tert-butyl acrylate and tert-butylamine.

Step 1: Synthesis of Tert-butyl 3-(tert-butylamino)propanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butylamine (1.2 equivalents).

  • Addition of Acrylate: Slowly add tert-butyl acrylate (1.0 equivalent) to the tert-butylamine with stirring. The reaction is often exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours. Monitor the reaction by TLC or ¹H NMR until the starting acrylate is consumed.

  • Workup: Remove the excess tert-butylamine and any volatile byproducts under reduced pressure. The resulting crude tert-butyl 3-(tert-butylamino)propanoate can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Hydrolysis and Hydrochloride Salt Formation

  • Hydrolysis: Dissolve the crude tert-butyl 3-(tert-butylamino)propanoate in a mixture of methanol and concentrated hydrochloric acid (e.g., 3-4 equivalents of HCl in water).

  • Heating: Heat the mixture to reflux and stir for 4-8 hours, or until the hydrolysis is complete (monitored by TLC or ¹H NMR, looking for the disappearance of the tert-butyl ester signal).

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The this compound should precipitate. If it does not, concentrate the solution under reduced pressure to remove the methanol.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether or acetone, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

References

  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of bupropion hydrochloride.
  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • BASF. (2025). tert-Butyl Acrylate (TBA) - Safety data sheet.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of 3-(trimethylsilanyl)propynoic acid N- (hydroxyalkyl)amides. Retrieved from a representative source for organic synthesis procedures.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • MDPI. (n.d.). Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions. Retrieved from [Link]

  • Pendidikan Kimia. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - tert-Butylamine.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Retrieved from a representative source for organic synthesis procedures.
  • Google Patents. (n.d.). Process for preparing bupropion hydrochloride.
  • Supporting Information. (n.d.).
  • Scribd. (n.d.). Aza-Michael Reaction Insights.
  • Google Patents. (n.d.). United States Patent.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acrylic acid.
  • BOC Sciences. (n.d.). β−Amino Acids.
  • National Institutes of Health. (n.d.). Formation of Mono- and Bis-Michael Adducts by the Reaction of Nucleophilic Amino Acids with Hydroxymethylvinyl Ketone, a Reactive Metabolite of 1,3-Butadiene. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-butylation.
  • RIAA UAEM. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. Retrieved from a representative source for organic chemistry research.
  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from a representative source for medicinal chemistry research.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Acrylic Acid.
  • ChemicalBook. (n.d.). Propionic acid(79-09-4) 13C NMR spectrum.
  • Guidechem. (n.d.). How is tert-Butylamine produced?.
  • Google Patents. (n.d.). Preparation of amino acids from their salts.
  • Google Patents. (n.d.). United States Patent.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. (n.d.). The addition of secondary aliphatic amines to acrylic acid derivatives.... Retrieved from a representative source for organic chemistry research.
  • European Basic Acrylic Monomer Group. (n.d.). Dos and Donts for the safe use of Acrylic Acid and Acrylates.
  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from a representative source for pharmaceutical chemistry research.
  • Google Patents. (n.d.). Novel propranolol synthesis method.
  • Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from a representative source for organic synthesis methods.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from a representative source for reviews on organic synthesis.
  • MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from a representative source for polymer chemistry research.
  • Benchchem. (n.d.). Application Note: Characterization of Propanoic acid, 3-(trichlorogermyl)- using 1H NMR Spectroscopy.
  • RSC Publishing. (n.d.). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Retrieved from a representative source for organic chemistry research.
  • White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Retrieved from a representative source for chemical kinetics research.
  • MDPI. (n.d.). Repeatable Perming via Thiol–Michael Click Reaction: Using Amide Derived from Maleic Acid and Cystine. Retrieved from a representative source for applied chemistry research.

Sources

Technical Support Center: Recrystallization of 3-(Tert-butylamino)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 3-(Tert-butylamino)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization process. My approach is to explain the causality behind each experimental step, ensuring you not only follow a protocol but also understand the principles that guarantee a successful outcome.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Q1: My yield is significantly lower than expected after recrystallization. What are the common causes and how can I improve it?

A1: Low recovery is a frequent issue in recrystallization, often stemming from a few key areas. The primary principle of recrystallization is based on the differential solubility of your compound at high and low temperatures.[1] Losing your product indicates a deviation from this ideal.

  • Cause 1: Using an excessive amount of solvent. The most common error is adding too much solvent during the initial dissolution step. This prevents the solution from becoming saturated upon cooling, meaning a large portion of your product will remain dissolved instead of crystallizing.

    • Solution: Add the hot solvent portion-wise (incrementally) to the crude solid, ensuring the solution is boiling, until the solid just dissolves.[2] If you accidentally add too much, carefully evaporate some of the solvent under a gentle stream of nitrogen or by boiling it off to re-establish a saturated solution.

  • Cause 2: Premature crystallization during hot filtration. If your crude material has insoluble impurities, a hot gravity filtration step is necessary. If the solution cools during this transfer, the product can crystallize prematurely on the filter paper or in the funnel stem, leading to significant loss.

    • Solution: Use a pre-heated funnel (stemless or short-stemmed is ideal) and filter the hot, saturated solution as quickly as possible. It's also wise to add a small excess of hot solvent (~5-10%) just before filtration to keep the compound in solution during the transfer. This excess can be boiled off from the filtrate before cooling.

  • Cause 3: Inappropriate solvent choice. If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor.

    • Solution: Re-evaluate your solvent system. A good solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Refer to the solvent selection table in the FAQ section.

Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly, causing the solute to precipitate from a supersaturated solution before it has time to form an ordered crystal structure.

  • Solution 1: Reheat and cool slowly. Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.

  • Solution 2: Induce crystallization above the oiling temperature. Once the solution has cooled to just above the temperature at which it oiled out, try to induce crystallization by adding a seed crystal (a pure crystal of the target compound) or by scratching the inside of the flask with a glass rod at the solution's surface.

  • Solution 3: Modify the solvent system. Oiling out is often a sign that the compound is too soluble in the current solvent. Adding a miscible "anti-solvent" (one in which the compound is insoluble) can reduce the overall solubility and encourage crystallization.[2][3] For an amino acid hydrochloride, if you are using a solvent like ethanol, a small amount of diethyl ether or ethyl acetate can be an effective anti-solvent.

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: The failure to form crystals is usually due to either an unsaturated solution (too much solvent) or the need to overcome the initial energy barrier for nucleation (the formation of the first stable crystal nuclei).

  • Step 1: Ensure Saturation. If you suspect too much solvent was used, gently evaporate a portion of it and allow the solution to cool again.

  • Step 2: Induce Crystallization.

    • Seeding: Add a single, small seed crystal of pure this compound. This provides a template for crystal growth.

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites.

    • Flash Freeze: Cool a small portion of the solution in a separate test tube very rapidly (e.g., with dry ice/acetone). This will likely force the formation of a small amount of solid. Add this solid back to the main solution to act as seed crystals.

  • Step 3: Allow Sufficient Time. Crystallization can sometimes be a slow process.[2] If the solution is saturated, leaving it in a cold, undisturbed place for an extended period (overnight or longer) can yield crystals.

Workflow for Troubleshooting Recrystallization

The following diagram outlines a decision-making process for addressing common recrystallization failures.

G start Begin Recrystallization: Hot Saturated Solution Prepared cool Cool Solution Slowly start->cool check_crystals Crystals Form? cool->check_crystals oils_out Compound 'Oils Out'? check_crystals->oils_out No success Crystals Formed Proceed to Filtration & Drying check_crystals->success Yes reheat Reheat to Dissolve Oil Add Minimal Extra Solvent oils_out->reheat Yes no_crystals No Crystals Form oils_out->no_crystals No slow_cool Cool Very Slowly (Insulate Flask) reheat->slow_cool induce Induce Crystallization: - Add Seed Crystal - Scratch Flask slow_cool->induce induce->check_crystals check_saturation Is Solution Saturated? no_crystals->check_saturation check_saturation->induce Yes evaporate Evaporate Excess Solvent check_saturation->evaporate No evaporate->cool

Caption: Troubleshooting flowchart for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recrystallizing this compound?

A1: As an amino acid hydrochloride, the compound is a salt and therefore quite polar. The ideal solvent will have a polarity that allows for high solubility at elevated temperatures but low solubility at colder temperatures. A single-solvent system using a polar protic solvent or a two-solvent system is generally effective for amino acid hydrochlorides.[4][5]

Solvent Selection Guide

Solvent SystemTypeRationale & Causality
Isopropanol/Water Two-SolventExcellent Choice. The compound is likely very soluble in water and less soluble in isopropanol. Dissolve the crude solid in a minimal amount of hot water, then slowly add hot isopropanol until the solution becomes faintly turbid. Add a drop or two of hot water to clarify, then cool. This method provides fine control over the solution's polarity to achieve ideal saturation.
Ethanol/Water Two-SolventSimilar to isopropanol/water, this is a reliable system. Ethanol is a good solvent for many organic molecules, while water dissolves the polar hydrochloride salt. The combination allows for precise polarity tuning.
Methanol Single-SolventMethanol is very polar and may dissolve the compound too well, even at low temperatures, potentially leading to low yield. However, it can be effective if the impurities are insoluble in it.
Water Single-SolventWhile the compound is likely highly soluble in hot water, its solubility might remain significant even in an ice bath, risking poor recovery.[4] This is a better choice as the primary solvent in a two-solvent system.
Ethanol/Diethyl Ether Two-Solvent (Anti-Solvent)Dissolve the compound in a minimal amount of hot ethanol. Cool the solution, then slowly add diethyl ether (a non-polar anti-solvent) until persistent cloudiness is observed. This method works by drastically reducing the polarity of the medium, forcing the polar compound to precipitate.[6] Caution: Diethyl ether is extremely flammable.

Q2: How do I perform a two-solvent recrystallization for this compound?

A2: A two-solvent recrystallization is a powerful technique when no single solvent has the ideal solubility profile.[2][3]

Protocol: Two-Solvent Recrystallization (e.g., Isopropanol/Water)

  • Select Solvents: Choose a pair of miscible solvents. Solvent 1 ("Solvent") should dissolve the compound well (e.g., water). Solvent 2 ("Anti-solvent") should dissolve the compound poorly (e.g., isopropanol).

  • Initial Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (hot water) dropwise while heating until the solid is just dissolved. Use the absolute minimum amount required.

  • Add Anti-Solvent: While keeping the solution hot, add the anti-solvent (hot isopropanol) dropwise until you observe persistent turbidity (cloudiness). This indicates the solution is saturated.

  • Clarify: Add one or two drops of the primary solvent (hot water) back into the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture (in the same ratio) or with pure, cold anti-solvent (isopropanol) to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven. The final product should be a fine, crystalline solid.

Q3: How can I definitively assess the purity of my recrystallized product?

A3: A combination of methods should be used to provide a comprehensive assessment of purity, as required by regulatory bodies like the ICH.[7]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities depress and broaden the melting point range. Compare your experimental value to the literature value if available.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[8] A reverse-phase HPLC (RP-HPLC) method can separate the target compound from residual starting materials, byproducts, or degradation products. Purity is typically reported as the peak area percentage of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of your compound and detect impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.[9]

  • Visual Inspection: The final product should be a homogenous crystalline solid, free of discoloration or foreign matter.

References

  • Development and validation of an RP-HPLC method for analysis... (2022). Pharmacia.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals.
  • Recrystallization - Single Solvent. University of California, Los Angeles.
  • A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube.

Sources

Navigating the Scale-Up of 3-(Tert-butylamino)propanoic Acid Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-(tert-butylamino)propanoic acid hydrochloride. As Senior Application Scientists with extensive field experience, we have compiled this guide to address the common and often complex challenges encountered during the scale-up of this important synthesis. This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your process with confidence.

The synthesis of this compound, primarily achieved through the aza-Michael addition of tert-butylamine to acrylic acid, is a cornerstone reaction in the development of various pharmaceutical intermediates. However, transitioning this synthesis from the bench to a pilot or manufacturing scale introduces a host of challenges that can impact yield, purity, and safety. This guide provides a comprehensive question-and-answer-based approach to navigate these complexities.

Troubleshooting Guide: From Reaction to Isolation

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Reaction Phase Challenges

Question 1: My reaction is experiencing a significant exotherm, and I'm concerned about a runaway reaction. What are the primary causes and how can I mitigate this?

Answer:

The aza-Michael addition of tert-butylamine to acrylic acid is an exothermic reaction.[1] On a larger scale, inefficient heat dissipation can lead to a rapid temperature increase, creating a significant risk of a runaway reaction. The primary contributors to this thermal hazard are:

  • Heat of Reaction: The intrinsic heat generated by the bond-forming addition reaction.

  • Polymerization of Acrylic Acid: Acrylic acid is prone to spontaneous and often violent polymerization, which is also highly exothermic. This can be initiated by heat, contaminants, or even the basicity of the amine reactant.[2][3]

Mitigation Strategies:

  • Controlled Addition: Implement a slow, controlled addition of one reactant to the other. Adding the acrylic acid to the tert-butylamine is often preferred as it maintains an excess of the amine, which can help to dissipate heat.

  • Effective Cooling: Ensure your reactor is equipped with an efficient cooling system capable of handling the heat load of the reaction at scale.

  • Solvent Selection: The use of an appropriate solvent can help to moderate the reaction temperature by acting as a heat sink.

  • Inhibitor Addition: Commercial acrylic acid is typically supplied with a polymerization inhibitor. Ensure its presence and consider the addition of a suitable inhibitor to the reaction mixture.[4]

  • Monitoring and Emergency Preparedness: Continuously monitor the internal temperature of the reactor. Have a clear and practiced emergency plan in place, which may include a quenching agent or an emergency cooling system.

Question 2: I'm observing a lower than expected yield. What are the likely side reactions and how can I minimize them?

Answer:

Low yields in this synthesis can often be attributed to competing side reactions. The most common of these are:

  • Polymerization of Acrylic Acid: As mentioned, amine-initiated polymerization of acrylic acid can consume the starting material, reducing the yield of the desired product.[5]

  • Amide Formation: At elevated temperatures, tert-butylamine can react with the carboxylic acid group of acrylic acid or the product to form the corresponding N-tert-butylacrylamide.[6]

  • Bis-addition Product: Although less common with the sterically hindered tert-butylamine, the formation of a bis-addition product where a second molecule of acrylic acid reacts with the secondary amine of the product is a possibility.

Minimization Strategies:

Side ReactionMinimization StrategyRationale
Acrylic Acid Polymerization Maintain a low reaction temperature. Ensure the presence of a polymerization inhibitor.Lower temperatures reduce the rate of polymerization. Inhibitors scavenge free radicals that initiate polymerization.
Amide Formation Control the reaction temperature, avoiding excessive heat.The amidation reaction typically has a higher activation energy than the Michael addition.
Bis-addition Product Use a slight excess of tert-butylamine.Le Chatelier's principle will favor the formation of the mono-adduct.

Question 3: How can I effectively monitor the progress of the reaction to determine the optimal endpoint?

Answer:

Accurate reaction monitoring is crucial for maximizing yield and minimizing byproduct formation. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for monitoring the disappearance of starting materials and the appearance of the product. An isocratic reverse-phase method with a C18 column and a mobile phase of acetonitrile and a phosphate buffer (pH 3) can be effective.[7] UV detection at a low wavelength (e.g., 210-225 nm) is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to monitor the consumption of the volatile starting materials, particularly tert-butylamine. Derivatization of the carboxylic acid may be necessary for optimal analysis.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction progress by observing the disappearance of the vinyl protons of acrylic acid and the appearance of the characteristic signals of the product.[10][11]

A typical workflow for reaction monitoring would involve withdrawing small aliquots from the reaction mixture at regular intervals, quenching the reaction, and analyzing the sample by a validated HPLC method.

Purification and Isolation Troubleshooting

Question 4: I'm struggling to crystallize the this compound from the reaction mixture. What are some effective crystallization strategies?

Answer:

Crystallization is a critical step for obtaining a high-purity product. Challenges in crystallization often stem from the presence of impurities or the selection of an inappropriate solvent system.

Recommended Crystallization Protocol:

  • Solvent Evaporation and Re-dissolution: After the reaction is complete, the excess tert-butylamine and any solvent can be removed under reduced pressure. The resulting crude product can then be dissolved in a minimal amount of a suitable hot solvent.

  • Solvent Selection: For amino acid hydrochlorides, polar protic solvents are often good choices. Consider the following:

    • Ethanol or Isopropanol: These are commonly used and often provide good crystal formation upon cooling.

    • Water: While the product is soluble in water, using it as the primary crystallization solvent may not be ideal due to high solubility. However, a mixed solvent system with an anti-solvent can be effective.

  • Anti-Solvent Addition: If direct cooling crystallization is not effective, an anti-solvent can be added to the solution to induce precipitation. Common anti-solvents for this system include:

    • Ethers (e.g., diethyl ether, MTBE): These are often used to precipitate amino acid hydrochlorides from alcoholic solutions.[12]

    • Esters (e.g., ethyl acetate): Can also be effective as an anti-solvent.[13]

  • Cooling Profile: A slow and controlled cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities and the formation of small, difficult-to-filter crystals.

  • Seeding: If crystallization is sluggish, adding a small amount of pure seed crystals can initiate the process.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when handling tert-butylamine and acrylic acid on a large scale?

A1: Both tert-butylamine and acrylic acid are hazardous materials requiring strict safety protocols.

  • tert-Butylamine: It is a flammable, volatile, and corrosive liquid. Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Acrylic Acid: It is corrosive and has a strong tendency to polymerize exothermically.[2] Ensure it is properly inhibited and stored according to the manufacturer's recommendations. Avoid contact with heat, sunlight, and contaminants. Wear appropriate PPE, including acid-resistant gloves and eye protection.

Q2: What are the expected ¹H NMR and ¹³C NMR chemical shifts for this compound?

A2: While the exact chemical shifts can vary depending on the solvent and concentration, typical approximate values are as follows:

  • ¹H NMR (in D₂O):

    • ~1.3 ppm (singlet, 9H, -C(CH₃)₃)

    • ~2.8 ppm (triplet, 2H, -CH₂-COOH)

    • ~3.3 ppm (triplet, 2H, -NH-CH₂-)

  • ¹³C NMR (in D₂O):

    • ~26 ppm (-C(CH₃)₃)

    • ~32 ppm (-CH₂-COOH)

    • ~40 ppm (-NH-CH₂-)

    • ~58 ppm (-C(CH₃)₃)

    • ~175 ppm (-COOH)

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess the purity of the final this compound.

  • HPLC: As described for reaction monitoring, a validated HPLC method is the primary tool for quantifying the purity and detecting impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Elemental Analysis: This provides the percentage of carbon, hydrogen, nitrogen, and chlorine, which should match the theoretical values for the hydrochloride salt.

  • Residual Solvent Analysis (by GC): This is important to ensure that no harmful solvents from the reaction or crystallization remain in the final product.

Visualizing the Process: Reaction and Troubleshooting Workflows

To further clarify the key processes, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

cluster_reaction Aza-Michael Addition Mechanism tert_butylamine tert-Butylamine (Nucleophile) zwitterion Zwitterionic Intermediate tert_butylamine->zwitterion Nucleophilic Attack acrylic_acid Acrylic Acid (Michael Acceptor) acrylic_acid->zwitterion product 3-(tert-Butylamino)propanoic Acid zwitterion->product Proton Transfer hydrochloride 3-(tert-Butylamino)propanoic Acid Hydrochloride product->hydrochloride HCl HCl HCl->hydrochloride

Caption: Aza-Michael addition of tert-butylamine to acrylic acid.

cluster_troubleshooting Troubleshooting Workflow: Low Yield start Low Yield Observed check_temp Review Reaction Temperature Profile start->check_temp high_temp Temperature Too High? check_temp->high_temp check_impurities Analyze for Side Products (HPLC, GC-MS) polymer_detected Polymer or Amide Detected? check_impurities->polymer_detected high_temp->check_impurities No optimize_temp Optimize Cooling/ Reduce Addition Rate high_temp->optimize_temp Yes add_inhibitor Add/Increase Polymerization Inhibitor polymer_detected->add_inhibitor Yes adjust_ratio Adjust Reactant Stoichiometry polymer_detected->adjust_ratio No end Yield Improved optimize_temp->end add_inhibitor->end adjust_ratio->end

Caption: Troubleshooting workflow for low reaction yield.

References

  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110.
  • Kawabata, T., et al. (2019). Thermal hazard evaluation of runaway polymerization of acrylic acid. Journal of Loss Prevention in the Process Industries, 61, 103-109.[1]

  • Liwschitz, Y., Zilkha, A., & Amiel, Y. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society, 78(13), 3067-3067.[12]

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][14]

  • Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions (Master's thesis, Georgia Southern University).
  • Stamenova, R., et al. (1996). Amine activators for the “cool” peroxide initiated polymerization of acrylic monomers. Journal of Polymer Science Part A: Polymer Chemistry, 34(11), 2139-2146.[5]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][15]

  • Vuckovic, D., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 164.[8]

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433–440.[7]

  • Wikipedia. (2023). Aza-Michael reaction. In Wikipedia. Retrieved from [Link]

  • Zhang, L., et al. (2013). Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. Polymers, 5(3), 1035-1053.[3]

  • European Patent Office. (1998). EP0852262A1 - Process for the preparation of amides of acrylic or methacrylic acid. Retrieved from [4]

  • Japan Patent Office. (2009). JP4356292B2 - Method for producing amino acid ester hydrochloride. Retrieved from [13]

  • The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation Journal, 9(6), 11-15.[16]

  • Radboud Repository. (2011). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Crystal Growth & Design, 11(4), 1048-1053.[17]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link][10]

  • Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. ACS Combinatorial Science, 14(1), 63-67.[18]

  • TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc..[19]

  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link][20]

  • MDPI. (2010). Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions. Molecules, 15(10), 7350-7363.[21]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link][22]

  • YouTube. (2025). What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? - Chemistry For Everyone. Retrieved from [Link][23]

  • ResearchGate. (2025). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. Retrieved from [Link][1]

  • ResearchGate. (2025). Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... Retrieved from [Link][24]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link][25]

  • ResearchGate. (2025). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Retrieved from [Link][26]

  • Supporting Information. (n.d.). Retrieved from [Link][27]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1142-1154.[28]

  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link][29]

Sources

Navigating the Synthesis Landscape: A Technical Support Guide for 3-(Tert-butylamino)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Tert-butylamino)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and answers to frequently asked questions. As a key building block in medicinal chemistry, particularly in the synthesis of β-peptides and Proteolysis Targeting Chimeras (PROTACs), understanding the nuances of its handling and reactivity is paramount to experimental success. This document provides not just procedural steps, but the underlying chemical principles to empower you to navigate the challenges of your research with confidence.

Section 1: Core Safety and Handling Protocols

Before initiating any experimental work, a thorough understanding of the safety and handling requirements for this compound is essential.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, stringent adherence to safety protocols is mandatory.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
H315: Causes skin irritationSkin Irritation (Category 2)Chemical-resistant gloves (e.g., nitrile), lab coat, and full-length pants.
H319: Causes serious eye irritationEye Irritation (Category 2A)Safety glasses with side shields or chemical goggles. A face shield is recommended when handling larger quantities.
H335: May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemUse in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Section 2: Troubleshooting Guide for Experimental Applications

This section addresses common issues encountered during the use of this compound in synthetic protocols, particularly amide coupling reactions.

Issue 1: Low Yield in Amide Coupling Reactions

Scenario: You are attempting to couple 3-(Tert-butylamino)propanoic acid with a carboxylic acid using a standard coupling agent (e.g., EDC/HOBt), but are observing low yields of the desired amide product.

Causality Analysis: The secondary amine of 3-(Tert-butylamino)propanoic acid is sterically hindered by the bulky tert-butyl group, which can significantly slow down the rate of reaction compared to primary amines. Furthermore, as a hydrochloride salt, the amine is protonated and non-nucleophilic. A base must be added to liberate the free amine for the reaction to proceed. Inadequate basicity or reaction time can lead to poor conversion.

Troubleshooting Protocol:

  • Base Selection and Stoichiometry:

    • Ensure at least one equivalent of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the hydrochloride salt and liberate the free amine.

    • For challenging couplings, using up to two equivalents of the base can be beneficial.

  • Coupling Agent and Additives:

    • For sterically hindered couplings, consider using more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in place of EDC/HOBt.[1] These reagents are known to be more effective for difficult couplings.

    • The addition of an activating agent like 4-dimethylaminopyridine (DMAP) can catalyze the reaction, especially with less reactive carboxylic acids.[2]

  • Reaction Conditions:

    • Increase the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered substrates. However, be cautious of potential side reactions at elevated temperatures.

  • Solvent Choice:

    • Ensure the compound is fully dissolved. While soluble in water, its solubility in common organic solvents can vary. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally good choices for amide coupling reactions.[1]

G cluster_0 Low Amide Coupling Yield Troubleshooting Start Start Problem Low Yield Check_Base 1. Verify Base Addition (e.g., DIPEA, TEA) Check_Coupling_Reagent 2. Select Appropriate Coupling Reagent (e.g., HATU, HCTU) Optimize_Conditions 3. Optimize Reaction Conditions (Time, Temp) Check_Solubility 4. Ensure Complete Solubility (e.g., in DMF) Success Successful Coupling

Issue 2: Difficulty with N-tert-Butyl Deprotection

Scenario: You have successfully incorporated the 3-(tert-butylamino)propanoic acid moiety into your molecule and now need to remove the tert-butyl group to reveal the primary amine, but standard deprotection methods are proving ineffective.

Causality Analysis: The tert-butyl group is a robust protecting group, typically requiring strong acidic conditions for cleavage. The stability of the tert-butyl carbocation intermediate is key to this process. Incomplete deprotection can result from insufficiently strong acidic reagents or inadequate reaction times.

Deprotection Protocol:

  • Reagent Selection:

    • Trifluoroacetic acid (TFA) is the most common and effective reagent for tert-butyl group deprotection. Use a high concentration of TFA, typically in a solution with dichloromethane (DCM), for example, a 1:1 TFA/DCM mixture.

    • For acid-sensitive substrates, milder conditions using reagents like cerium(III) chloride heptahydrate with sodium iodide in acetonitrile have been reported for the deprotection of N-Boc protected tert-butyl esters, and may be adaptable.[3][4]

  • Scavengers:

    • The tert-butyl cation generated during deprotection can be reactive and may lead to side reactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in your molecule. To prevent this, include a scavenger such as triisopropylsilane (TIPS) or thioanisole in the deprotection cocktail.[5]

  • Procedure:

    • Dissolve the protected compound in the chosen solvent (e.g., DCM).

    • Add the scavenger (e.g., 2-5% TIPS).

    • Add the deprotecting acid (e.g., TFA) and stir at room temperature.

    • Monitor the reaction by LC-MS until complete.

    • Remove the volatiles under reduced pressure and precipitate the deprotected product with cold diethyl ether.

G cluster_1 N-tert-Butyl Deprotection Workflow Start Start with Protected Compound Dissolve Dissolve in DCM Add_Scavenger Add Scavenger (e.g., TIPS) Add_TFA Add TFA Stir Stir at RT & Monitor Workup Evaporate & Precipitate End Deprotected Product

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It is important to keep it away from strong oxidizing agents, as they are incompatible.

Q2: I am observing incomplete dissolution of the compound in my reaction solvent. What do you recommend?

A2: this compound is a salt and may have limited solubility in non-polar organic solvents. For amide coupling reactions, polar aprotic solvents like DMF, DCM, or acetonitrile are recommended.[2] Gentle warming and sonication can aid in dissolution. If solubility issues persist, consider performing the reaction in a solvent mixture or exploring alternative solvents.

Q3: What is the appropriate procedure for disposing of waste containing this compound?

A3: All waste containing this compound should be disposed of in accordance with local, state, and federal regulations. It should be treated as chemical waste and sent to an approved waste disposal plant. Do not dispose of it down the drain.

Q4: In the event of accidental exposure, what are the first-aid measures?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Q5: Can this compound be used in solid-phase peptide synthesis (SPPS)?

A5: Yes, as a β-amino acid, it can be incorporated into peptide chains using standard SPPS protocols.[6] However, due to the steric hindrance of the tert-butyl group, longer coupling times or the use of more potent coupling reagents like HATU may be necessary to ensure complete incorporation.[1]

References

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432.
  • Fialho, D. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Advances, 13(11), 7245-7250.
  • FooDB. (2015). Showing Compound propanoate (FDB031132). Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
  • Hansen, M. B. (2012). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 813, 3–18.
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938.
  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild and efficient reagent for the deprotection of tert-butyl carbamates, esters, and ethers. The Journal of organic chemistry, 71(24), 9045–9050.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Optimization for 3-(Tert-butylamino)propanoic Acid Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Tert-butylamino)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the column chromatography of this small, polar, zwitterionic molecule.

Introduction to the Challenge

This compound is a zwitterionic compound, meaning it possesses both a positive charge on its tertiary amine and a negative charge on its carboxylic acid group over a wide pH range. This dual-charge nature, coupled with its high polarity, presents significant challenges for purification by traditional normal-phase silica gel chromatography. Common issues include poor retention, significant peak tailing, and irreversible binding to the silica stationary phase.

This guide will provide a structured approach to overcoming these challenges by exploring various chromatographic techniques and offering detailed troubleshooting advice.

Understanding the Molecule: The Importance of pKa

The key to successfully purifying an ionizable compound like 3-(Tert-butylamino)propanoic acid lies in understanding its acid-dissociation constants (pKa). The pKa values dictate the charge state of the molecule at a given pH, which in turn governs its interaction with the stationary phase.

Table 1: Predicted pKa Values for 3-(Tert-butylamino)propanoic Acid

Functional GroupPredicted pKaPredominant Charge State at pH < pKaPredominant Charge State at pH > pKa
Carboxylic Acid~4.0Neutral (COOH)Negative (COO-)
Tertiary Amine~10.5Positive (NH+)Neutral (N)

These predicted values are crucial for selecting the appropriate mobile phase pH to control the ionization of the target molecule and achieve optimal separation.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking badly or not moving from the origin on a standard silica gel column?

A1: This is a classic problem when purifying zwitterionic compounds on silica gel.[5] The polar stationary phase interacts strongly with both the positively charged amine and the negatively charged carboxylate, leading to strong, non-specific binding. At the same time, the highly polar nature of your compound makes it poorly soluble in the non-polar solvents typically used in normal-phase chromatography.

Troubleshooting Steps:

  • Mobile Phase Modification: Add modifiers to your eluent to suppress the ionization of your compound.

    • Acidic Modifier: Adding a small amount of a volatile acid like acetic acid or formic acid (e.g., 0.1-1%) to your mobile phase can protonate the carboxylate group, making it neutral.[6] This reduces its interaction with the silica.

    • Basic Modifier: Conversely, adding a volatile base like triethylamine or ammonia (e.g., 0.1-1%) can deprotonate the ammonium group, neutralizing it.[6][7]

  • Consider an Alternative Stationary Phase: If mobile phase modification is insufficient, normal-phase silica may not be the best choice. Consider the alternative chromatography modes discussed below.

Q2: I'm trying reversed-phase chromatography, but my compound is eluting in the void volume. How can I get it to retain on a C18 column?

A2: This is also a common issue for highly polar molecules on non-polar reversed-phase columns. The hydrophobic stationary phase has little affinity for your polar compound.

Troubleshooting Steps:

  • Highly Aqueous Mobile Phase: Start with a very high percentage of aqueous buffer in your mobile phase (e.g., 95-100% water or buffer).

  • pH Adjustment: Control the pH of your mobile phase to manipulate the charge of your molecule.

    • At a low pH (e.g., 2-3), the carboxylic acid will be protonated and neutral, while the amine will be protonated and positively charged.

    • At a high pH (e.g., 9-10), the amine will be neutral, and the carboxylic acid will be deprotonated and negatively charged. The overall polarity changes with pH, which can affect retention.

  • Ion-Pairing Agents: Consider adding an ion-pairing reagent to the mobile phase. These reagents have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with your oppositely charged analyte, increasing its retention. Note that these are often non-volatile and may require an extra step for removal.

  • Alternative Stationary Phases: If retention is still poor, consider more polar reversed-phase columns (e.g., polar-embedded or polar-endcapped) or switch to a different chromatography mode like HILIC or mixed-mode.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Normal-Phase Chromatography with Mobile Phase Modifiers

While challenging, normal-phase chromatography on silica gel can sometimes be optimized for the purification of amino acid hydrochlorides.[8] The key is to suppress the zwitterionic nature of the molecule.

dot

Caption: Troubleshooting workflow for normal-phase chromatography.

Experimental Protocol: Method Development with Modifiers

  • TLC Analysis: Begin by running thin-layer chromatography (TLC) plates to quickly screen different mobile phase compositions.[5][9][10]

    • Solvent System: Start with a moderately polar solvent system, such as Dichloromethane:Methanol (9:1).

    • Acidic Modifier Plate: Prepare a developing chamber with the chosen solvent system plus 1% acetic acid.

    • Basic Modifier Plate: Prepare a separate chamber with the same solvent system plus 1% triethylamine.

    • Analysis: Spot your crude sample on both plates and develop them. Visualize the spots (e.g., with ninhydrin stain) and observe the difference in retention factor (Rf) and spot shape.

  • Column Chromatography: Based on the TLC results, pack a silica gel column and equilibrate it with the most promising mobile phase.

    • Loading: Dissolve your sample in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, consider a dry loading technique.

    • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

    • Optimization: If separation is not optimal, a gradient elution may be necessary. For example, starting with a less polar mobile phase and gradually increasing the polarity.

Guide 2: Leveraging Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful technique for separating charged molecules and is well-suited for zwitterionic compounds.[11] The choice of ion-exchanger depends on the pH at which you want to perform the separation.

dot

Caption: Decision tree for ion-exchange chromatography.

Experimental Protocol: Cation-Exchange Chromatography

  • Resin Selection: Choose a strong cation exchange resin (e.g., sulfopropyl-based).

  • Buffer Preparation: Prepare a low pH buffer (e.g., 20 mM citrate buffer, pH 3.0) for equilibration and a similar buffer with high salt concentration (e.g., 20 mM citrate, 1 M NaCl, pH 3.0) for elution.

  • Column Packing and Equilibration: Pack the column with the cation exchange resin and equilibrate with at least 5 column volumes of the low-salt buffer.

  • Sample Loading: Dissolve the sample in the low-salt buffer and load it onto the column. At this pH, the amine group is protonated (positive charge), and the carboxylic acid is neutral, allowing for binding to the negatively charged resin.

  • Washing: Wash the column with the low-salt buffer to remove any unbound impurities.

  • Elution: Elute the bound compound using a linear gradient of increasing salt concentration (from 0 to 1 M NaCl). The sodium ions will compete with the protonated amine for binding to the resin, causing your compound to elute. Alternatively, a pH gradient can be used for elution.

  • Desalting: The collected fractions containing the purified product will have a high salt content. A subsequent desalting step (e.g., by size exclusion chromatography or dialysis) may be necessary.[11]

Guide 3: Exploring Mixed-Mode Chromatography

Mixed-mode chromatography (MMC) is an increasingly popular and powerful technique for purifying polar and charged molecules that are challenging to separate by single-mode chromatography.[12][13][14] MMC stationary phases have ligands that can interact with analytes through multiple mechanisms, such as hydrophobic, ion-exchange, and hydrogen bonding interactions.

Table 2: Comparison of Chromatography Modes for this compound Purification

Chromatography ModeStationary PhaseMobile PhasePrinciple of SeparationProsCons
Normal-Phase Silica Gel (Polar)Non-polar organic solvents with modifiersAdsorption and polarityWell-established, inexpensiveStrong binding, peak tailing, low retention
Reversed-Phase C18 (Non-polar)Polar (aqueous/organic)Hydrophobic interactionsGood for less polar impuritiesPoor retention of the target molecule
Ion-Exchange Charged ResinAqueous buffersElectrostatic interactionsHigh capacity and selectivity for charged moleculesRequires salt gradients and desalting step
Mixed-Mode Multi-functional ligandsAqueous/organic buffersMultiple interaction modes (hydrophobic, ionic, etc.)Excellent selectivity for polar/charged molecules, often MS-compatibleCan be more expensive, method development can be more complex

Experimental Protocol: Getting Started with Mixed-Mode Chromatography

  • Column Selection: Choose a mixed-mode column with both reversed-phase and ion-exchange characteristics. For a zwitterionic compound, a column with both cation and anion exchange properties can be beneficial.

  • Mobile Phase Screening: The selectivity in MMC is highly dependent on the mobile phase pH and ionic strength.

    • pH: Screen a range of pH values to find the optimal charge state for your compound and impurities for selective retention.

    • Ionic Strength: Vary the salt concentration in the mobile phase. Higher salt concentrations will disrupt ionic interactions, while lower concentrations will enhance them.

    • Organic Modifier: Adjust the percentage of organic solvent (e.g., acetonitrile or methanol) to control hydrophobic interactions.

  • Method Optimization: Start with a generic gradient and then refine it based on the initial screening results to achieve the desired separation.

Concluding Remarks

The purification of this compound by column chromatography requires a departure from standard normal-phase silica gel methods. A thorough understanding of the molecule's zwitterionic nature and its response to pH is paramount for successful method development. While normal-phase chromatography can be attempted with appropriate mobile phase modifiers, ion-exchange and mixed-mode chromatography often provide more robust and efficient purification strategies. This guide provides the foundational knowledge and troubleshooting frameworks to enable researchers to develop and optimize a purification protocol tailored to their specific needs.

References

  • eCampusOntario. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. eCampusOntario Pressbooks. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... ResearchGate. Retrieved from [Link]

  • Dembinski, D. R., & Heffner, R. J. (2005). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Organic Letters, 7(15), 3271–3274.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. Retrieved from [Link]

  • Forni, M., & Carr, R. (2025, September 7). TrIPP: a Trajectory Iterative pKa Predictor. bioRxiv. Retrieved from [Link]

  • Peris-García, E., & García-Alvarez-Coque, M. C. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(21), 5123.
  • Liu, X., & Pohl, C. A. (2014). Mixed-Mode HPLC Separations: What, Why, and How.
  • ResearchGate. (n.d.). (PDF) Thin-layer chromatography of some amino acids on silica in aqueous–organic and modified micellar mobile phases. ResearchGate. Retrieved from [Link]

  • Rowan Scientific. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. Retrieved from [Link]

  • Li, F., & Cui, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1559–1575.
  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2016). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Journal of Baghdad for Science, 13(2).
  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Cytiva. Retrieved from [Link]

  • Caine, B., & Popelier, P. L. A. (2015). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Physical Chemistry Chemical Physics, 17(48), 32361–32369.
  • Chromatography Forum. (2008, May 23). Please give suggestion: high polar impurity purification. Chromatography Forum. Retrieved from [Link]

  • Scribd. (n.d.). Amino Acid Separation via Paper Chromatography. Scribd. Retrieved from [Link]

  • ACS Publications. (2025, November 12). Zwitterion–MOF Functional Interface Enabling Robust Ion and Dye Rejection in Water Filtration. ACS Publications. Retrieved from [Link]

  • BioProcess International. (2016, May 11). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. BioProcess International. Retrieved from [Link]

  • Google Patents. (n.d.). US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of... Google Patents.
  • Reddit. (2025, April 29). Isolation/purification of zwitterionic phospholipid. r/Chempros. Retrieved from [Link]

  • Research Outreach. (2023, November 8). pKa prediction from ab initio calculations. Research Outreach. Retrieved from [Link]

  • Google Patents. (n.d.). EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures. Google Patents.
  • Sartorius. (n.d.). Laboratory Ultrafiltration Troubleshooting Guide. Sartorius. Retrieved from [Link]

  • IMSA digital commons. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography. IMSA digital commons. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC of aminoacids and short peptides. Organic Chemistry. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Biotage. Retrieved from [Link]

Sources

Validation & Comparative

Validating the Biological Activity of 3-(Tert-butylamino)propanoic Acid Hydrochloride: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 3-(Tert-butylamino)propanoic acid hydrochloride. In the absence of extensive prior data, we hypothesize a potential anticancer activity for this compound based on the known functionalities of related propanoic acid derivatives. This document will guide researchers, scientists, and drug development professionals through a rigorous, multi-faceted approach to test this hypothesis, comparing its performance against established anticancer agents and providing the rationale behind each experimental step.

Introduction: The Rationale for Investigating this compound as an Anticancer Agent

While this compound remains a largely uncharacterized molecule, the propanoic acid scaffold is a recurring motif in compounds exhibiting significant biological activities, including anticancer and antioxidant effects. This structural alert prompts a systematic investigation into its potential as a novel therapeutic agent. This guide outlines a logical progression of in vitro assays designed to elucidate its cytotoxic and cytostatic effects, delve into its mechanism of action, and establish a preliminary therapeutic index by comparing its effects on cancerous versus non-cancerous cells.

Our investigation will be benchmarked against two well-characterized chemotherapeutic agents, Doxorubicin and Cisplatin. These compounds represent different mechanisms of anticancer action—Doxorubicin being a topoisomerase inhibitor and DNA intercalator, and Cisplatin an alkylating agent that causes DNA cross-linking. This comparison will provide a robust context for evaluating the potency and potential novelty of this compound's mechanism.

Experimental Design: A Multi-tiered Approach to In Vitro Validation

A thorough in vitro validation requires a multi-pronged approach, starting with broad cytotoxicity screening and progressively narrowing down to specific mechanistic pathways. The experimental workflow is designed to be self-validating, with each stage providing the foundation for the next.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Elucidation of Mechanism of Action cluster_2 Phase 3: Functional & Pathway Analysis Cell Line Selection Cell Line Selection Dose-Response Analysis (MTT/XTT Assay) Dose-Response Analysis (MTT/XTT Assay) Cell Line Selection->Dose-Response Analysis (MTT/XTT Assay) Establish IC50 Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay Dose-Response Analysis (MTT/XTT Assay)->Apoptosis vs. Necrosis Assay Proceed with IC50 concentrations Cell Cycle Analysis Cell Cycle Analysis Apoptosis vs. Necrosis Assay->Cell Cycle Analysis Western Blot for Apoptotic Markers Western Blot for Apoptotic Markers Apoptosis vs. Necrosis Assay->Western Blot for Apoptotic Markers Cell Migration Assays Cell Migration Assays Cell Cycle Analysis->Cell Migration Assays Investigate functional consequences Oxidative Stress Assay Oxidative Stress Assay Cell Migration Assays->Oxidative Stress Assay NF-κB Pathway Analysis NF-κB Pathway Analysis Oxidative Stress Assay->NF-κB Pathway Analysis

Caption: A simplified representation of the canonical NF-κB signaling pathway.

A common method to assess NF-κB activation is to measure the nuclear translocation of the p65 subunit by Western blotting of nuclear and cytoplasmic fractions or by immunofluorescence microscopy.

Conclusion: Synthesizing the Evidence

This comprehensive in vitro validation guide provides a robust framework for characterizing the biological activity of this compound. By systematically evaluating its cytotoxicity, mechanism of action, and effects on key cancer-related cellular processes, researchers can build a strong data package to support or refute the hypothesis of its anticancer potential. The comparative approach against established drugs and the inclusion of a non-cancerous cell line are crucial for contextualizing the findings and assessing the compound's therapeutic promise. The successful execution of these experiments will provide a solid foundation for further preclinical development.

References

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC - NIH.[Link]

  • Role of the NFκB-signaling pathway in cancer. PMC - PubMed Central.[Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.[Link]

  • Dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay: a quantitative method for oxidative stress assessment of nanoparticle-treated cells. PubMed.[Link]

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. NIH.[Link]

  • Characterization of GABA Receptors. PMC - PubMed Central.[Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. PMC - NIH.[Link]

  • Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Longdom Publishing.[Link]

  • Oxidative stress assay using DCFH-DA molecular probes? ResearchGate.[Link]

  • Analysis of apoptotic markers. Western blot analysis of PARP and caspase-3 from. ResearchGate.[Link]

  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. MDPI.[Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate.[Link]

  • The NF-κB Pathway and Cancer Stem Cells. MDPI.[Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.[Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.[Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.[Link]

  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Journal of Experimental and Clinical Cancer Research.[Link]

  • MCF7 - ECACC cell line profiles. Culture Collections.[Link]

  • NF-κB. Wikipedia.[Link]

  • GABA. PDSP.[Link]

  • Construction of a human hTERT RPE-1 cell line with inducible Cre for editing of endogenous genes. PMC - NIH.[Link]

  • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? Frontiers.[Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.[Link]

  • Cellosaurus cell line hTERT-RPE1 (CVCL_4388). Cellosaurus.[Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH.[Link]

  • Activation of the NF-κB pathway in malignant disease. YouTube.[Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.[Link]

  • Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. NIH.[Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning.[Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.[Link]

  • NF-κB in Cancer: A Matter of Life and Death. AACR Journals.[Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate.[Link]

  • Cell Cycle Analysis By Flow Cytometry. YouTube.[Link]

  • Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials. TNO Repository.[Link]

  • Protocol – Version 1.0. AXOL Bioscience.[Link]

  • Transwell migration assay vs Scratch assay : r/labrats. Reddit.[Link]

  • ROS Detection in Adherent Cells via DCFH DA Staining. YouTube.[Link]

A Comparative Study of 3-(Tert-butylamino)propanoic Acid Hydrochloride and Other Beta-Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. Beta-amino acids, with their expanded backbone compared to their alpha-analogues, offer unique conformational constraints and metabolic stability, making them attractive building blocks in medicinal chemistry. This guide provides a comprehensive comparative analysis of 3-(Tert-butylamino)propanoic acid hydrochloride against a selection of other beta-amino acids, namely β-alanine, (R)-3-aminobutanoic acid, and β-aminoisobutyric acid.

Introduction to Beta-Amino Acids: A Structural Overview

Beta-amino acids are characterized by the placement of the amino group on the β-carbon, two carbons away from the carboxyl group. This seemingly minor structural alteration has significant implications for molecular geometry and biological activity. Unlike their proteinogenic α-amino acid counterparts, β-amino acids are not incorporated into proteins via ribosomal synthesis but are found in various natural products and are widely used in the design of peptidomimetics and other pharmaceuticals.[1] The introduction of a bulky N-substituent, such as the tert-butyl group in 3-(Tert-butylamino)propanoic acid, is a common strategy in drug design to modulate properties like receptor affinity, selectivity, and pharmacokinetic profiles.

G cluster_0 General Structure of α- and β-Amino Acids alpha α-Amino Acid alpha_struct alpha_struct beta β-Amino Acid beta_struct beta_struct

Caption: General structures of α- and β-amino acids.

Comparative Physicochemical Properties

The physicochemical properties of a molecule, such as its acidity (pKa), solubility, and lipophilicity (LogP), are fundamental determinants of its behavior in biological systems. Below is a comparative table of these properties for our selected beta-amino acids. It is important to note that the values for 3-(Tert-butylamino)propanoic acid are predicted, as experimental data is not widely published.

CompoundStructurepKa (Carboxyl)pKa (Amino)Aqueous SolubilityLogP
3-(Tert-butylamino)propanoic acid ~3.7 (Predicted)~10.5 (Predicted)Predicted to be solublePredicted > 0
β-Alanine 3.55[2]10.24[2]54.5 g/100 mL[2]-3.05[2]
(R)-3-Aminobutanoic acid 3.67 (Predicted)[3]~10.4 (Predicted)Slightly soluble in water[3]-2.9 (Predicted)[1]
β-Aminoisobutyric acid 4.17 (Predicted)[4]10.32 (Predicted)[4]367 g/L (Predicted)[4]-3.0 (Predicted)[4]

Note on this compound: As a hydrochloride salt, its aqueous solubility is expected to be significantly higher than that of the free base due to the ionization of the amino group. The pKa values of the free base are crucial for understanding its ionization state at physiological pH.

Biological Activity Profile: Focus on GABA Receptors

Many β-amino acids and their derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[5] The structural similarity of β-amino acids to GABA allows them to act as agonists, antagonists, or allosteric modulators at these receptors.

The N-tert-butyl group in 3-(Tert-butylamino)propanoic acid is of particular interest. Bulky N-substituents on GABA analogues have been shown to influence selectivity and potency at GABA receptors. While specific binding data for 3-(Tert-butylamino)propanoic acid is scarce, it is hypothesized to interact with GABA receptors. In contrast, β-alanine is a known weak agonist at GABA-A receptors.[6] The biological activities of (R)-3-aminobutanoic acid and β-aminoisobutyric acid are less defined in the context of direct GABA receptor interaction, with β-aminoisobutyric acid being more recognized as a myokine involved in metabolism.[1]

A comparative analysis of the GABA receptor activity of these compounds would be essential to understand their potential neurological effects.

Experimental Protocols for Comparative Analysis

To generate the necessary data for a robust comparison, the following experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

Rationale: The pKa values of the carboxylic acid and amino groups are critical for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and receptor interactions. Potentiometric titration is a reliable method for determining these values.

Protocol:

  • Sample Preparation: Prepare a 0.01 M solution of the beta-amino acid in deionized water. For the hydrochloride salt, the initial pH will be acidic.

  • Titration Setup: Use a calibrated pH meter and a burette filled with a standardized 0.1 M NaOH solution.

  • Titration of the Carboxylic Acid Group: Slowly add the NaOH solution in small increments, recording the pH after each addition. Continue until the first equivalence point is passed, indicated by a sharp increase in pH.

  • Titration of the Amino Group: Continue adding NaOH to titrate the protonated amino group until the second equivalence point is reached.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa of the carboxylic acid is the pH at the half-equivalence point of the first titration curve. The pKa of the amino group is the pH at the half-equivalence point of the second titration curve.

G cluster_workflow pKa Determination Workflow A Prepare 0.01 M Amino Acid Solution B Titrate with 0.1 M NaOH A->B C Record pH vs. Volume NaOH B->C D Plot Titration Curve C->D E Determine pKa values at half-equivalence points D->E

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a key parameter influencing bioavailability and formulation development. The shake-flask method is a standard technique for its determination.

Protocol:

  • Sample Preparation: Add an excess amount of the beta-amino acid to a known volume of deionized water in a sealed flask.

  • Equilibration: Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge or filter the suspension to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved amino acid in the supernatant using a suitable analytical method, such as HPLC with a UV detector or a validated colorimetric assay (e.g., ninhydrin assay for primary and secondary amines).

  • Calculation: The determined concentration represents the aqueous solubility of the compound.

G cluster_workflow Solubility Determination Workflow A Add excess compound to water B Equilibrate by shaking (24-48h) A->B C Separate solid and liquid (centrifuge/filter) B->C D Quantify concentration in supernatant (e.g., HPLC) C->D

Caption: Workflow for aqueous solubility determination.

Lipophilicity Determination (LogP)

Rationale: The partition coefficient (LogP) between an organic solvent (typically n-octanol) and water is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.

Protocol:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

  • Sample Addition: Dissolve a known amount of the beta-amino acid in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the amino acid in both the aqueous and n-octanol phases using a suitable analytical method.

  • Calculation: LogP = log ([Concentration in n-octanol] / [Concentration in water]).

GABA Receptor Binding Assay (Radioligand Displacement)

Rationale: This assay determines the affinity of the test compounds for GABA receptors by measuring their ability to displace a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from a suitable tissue source (e.g., rat brain cortex) known to be rich in GABA receptors.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled GABA receptor ligand (e.g., [³H]GABA or [³H]muscimol), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4 °C) to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

G cluster_workflow GABA Receptor Binding Assay Workflow A Prepare Synaptic Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Radioactivity C->D E Determine IC50 and Ki D->E

Caption: Workflow for GABA receptor binding assay.

Structure-Activity Relationship (SAR) Insights

The N-tert-butyl group of 3-(Tert-butylamino)propanoic acid is expected to significantly influence its properties compared to the other beta-amino acids in this guide.

  • Lipophilicity: The bulky, hydrophobic tert-butyl group will increase the lipophilicity (LogP) of the molecule compared to the unsubstituted β-alanine and the methyl-substituted aminobutanoic acids. This could enhance membrane permeability but may also decrease aqueous solubility.

  • Steric Hindrance: The tert-butyl group can introduce steric hindrance that may affect the molecule's ability to bind to certain receptor sites. This could lead to increased selectivity for specific receptor subtypes or a decrease in overall binding affinity.

  • Conformational Rigidity: The presence of the N-substituent can restrict the conformational freedom of the molecule, potentially locking it into a bioactive conformation for a particular receptor.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound with other structurally related beta-amino acids. While a complete experimental dataset for the target compound is currently lacking in the public domain, the provided protocols offer a clear path for researchers to generate this crucial information.

The predicted properties of 3-(Tert-butylamino)propanoic acid suggest that the N-tert-butyl group will be a key determinant of its physicochemical and biological profile. Experimental verification of its pKa, solubility, lipophilicity, and GABA receptor affinity is essential to validate these predictions and to fully understand its potential as a scaffold in drug discovery. Future studies should also explore the activity of this compound at different GABA receptor subtypes to build a comprehensive pharmacological profile.

References

  • PubChem. 3-Aminoisobutyric acid. National Center for Biotechnology Information. [Link]

  • Hobson, R. M., Saunders, B., Ball, G., Harris, R. C., & Sale, C. (2012). Effects of β-alanine supplementation on exercise performance: a meta-analysis. Amino acids, 43(1), 25-37.
  • PubChem. (S)-3-(tert-Butylamino)propane-1,2-diol. National Center for Biotechnology Information. [Link]

  • Chemsrc. (S)-3-tert-Butylamino-1,2-propanediol. [Link]

  • Ribeiro, J. A., & Sebastião, A. M. (2010). Experimental and computational thermochemical study of α-alanine (DL) and β-alanine. The Journal of Physical Chemistry B, 114(45), 9401-9409.
  • van de Waterbeemd, H., Karajiannis, H., & El Tayar, N. (1994). Lipophilicity of amino acids. Amino acids, 7(2), 129-145.
  • Science.gov. calculated pka values. [Link]

  • Wang, H., Wang, Y., & Zhang, Y. (2010). Synthesis and characterization of 3-amino-1, 2-propanediol. Chinese Journal of Pharmaceuticals, 41(1), 21-23.
  • Jones, M. V., & Westbrook, G. L. (1995). Defining affinity with the GABAA receptor. Neuron, 15(4), 839-847.
  • Kitamura, K., & Bonewald, L. F. (2021). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell metabolism, 33(1), 154-167.
  • ResearchGate. 2835 PDFs | Review articles in BETA-ALANINE. [Link]

  • Bowery, N. G., Bettler, B., & Froestl, W. (2002). The GABA B receptor—structure, ligand binding and drug development. Drug development research, 56(3), 299-311.
  • Caballero, J., Tiznado, W., & Poblete, H. (2022). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.
  • Orgován, G., & Völgyi, G. (2014). Development of methods for the determination of pKa values. Journal of pharmaceutical and biomedical analysis, 97, 1-13.
  • Sieghart, W. (1992). GABA receptor physiology and pharmacology. In Basic neurochemistry: molecular, cellular and medical aspects. 5th edition.
  • Hilaris Publisher. Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. [Link]

  • Vasilieva, N. Y., Kurbatov, S. V., Kurbatova, E. A., & Kurbatov, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl) Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
  • Wikipedia. 3-Aminoisobutyric acid. [Link]

  • Artioli, G. G., Gualano, B., Smith, A., Stout, J., & Lancha Jr, A. H. (2010).
  • Narku-Tetteh, J., & Rochelle, G. T. (2017). Analysis of the Protonation Constant (p K a) and Absorption Properties of Non-alkanolamines. Energy Procedia, 114, 113-122.
  • Wikipedia. β-Alanine. [Link]

  • Tanios, F., & Veves, A. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, 1189333.
  • Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. The Journal of biological chemistry, 287(48), 40224-40231.
  • Nielsen, D. S., Hoang, H. N., & Loh, K. L. (2017). Backbone alterations in cyclic peptides influence both membrane permeability and biological activity. MedChemComm, 8(5), 973-977.
  • Schirlin, D., Baltzer, S., Heydt, J. G., & Jung, M. J. (1987). Irreversible inhibition of GABA-T by halogenated analogues of beta-alanine. Journal of enzyme inhibition, 1(4), 243-258.
  • Tsvirkun, D., & Zemdegs, J. (2018). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Current pharmaceutical design, 24(3), 296-302.
  • ACS Publications. Organic Letters Ahead of Print. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in neuroscience, Chapter 1, Unit 1.7.
  • FooDB. Showing Compound 3-Aminoisobutanoic acid (FDB023248). [Link]

  • Keramidas, A., & Lynch, J. W. (2021). Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. International Journal of Molecular Sciences, 22(24), 13348.
  • Fraczkiewicz, R., & Lobell, M. (2010). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds.
  • Cheméo. Chemical Properties of «beta»-Alanine (CAS 107-95-9). [Link]

  • ResearchGate. Syntheses of Some Cyclic Amino Acids Structurally Related to the GABA Analogue Homo-beta-Proline. [Link]

  • ResearchGate. 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A... | Download Table. [Link]

  • FooDB. Showing Compound propanoate (FDB031132). [Link]

  • Goss, K. U. (2008). Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling. Environmental science & technology, 42(24), 9173-9177.
  • Zhang, Y., Li, S., Wang, Y., Li, X., & Chen, J. (2023). Comparative Analysis of Chemical Constituents in Peppers from Different Regions by Integrated LC-MS and GC-MS Non-Targeted Metabolomics. Foods, 12(15), 2841.
  • Coult, D. R., & Reynolds, C. H. (1994). Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs. Journal of medicinal chemistry, 37(23), 3865-3872.
  • PubChem. (R)-3-aminobutanoic acid. National Center for Biotechnology Information. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. Molecules, 28(12), 4731.

Sources

Unambiguous Structural Confirmation of 3-(Tert-butylamino)propanoic acid hydrochloride: A 2D NMR-Based Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging COSY, HSQC, and HMBC for Complete Molecular Characterization

In the landscape of drug development and chemical research, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For small molecules such as 3-(Tert-butylamino)propanoic acid hydrochloride, while 1D NMR provides initial insights, it often falls short of providing the complete picture, especially in discerning subtle isomeric differences. This guide presents a comprehensive, field-proven methodology for the unambiguous structural elucidation of this compound utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a self-validating system of analysis. We will explore how the synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides an irrefutable confirmation of the molecular framework.

The Challenge: Beyond the 1D Spectrum

A standard one-dimensional (1D) ¹H NMR spectrum of this compound would likely display signals for the tert-butyl group, the two methylene groups of the propanoic acid chain, and exchangeable protons from the amine hydrochloride and carboxylic acid. However, definitively assigning the connectivity between these groups can be challenging based on chemical shifts and coupling constants alone. 2D NMR spectroscopy offers a solution by revealing through-bond correlations between nuclei, painting a clear picture of the molecular puzzle.[1][2][3]

Experimental Design: A Triad of 2D NMR Techniques

Our approach hinges on a logical workflow that systematically builds the structural argument. We will acquire three key 2D NMR spectra:

  • ¹H-¹H COSY: To establish proton-proton coupling networks within the molecule.[4][5][6]

  • ¹H-¹³C HSQC: To directly correlate each proton to its attached carbon atom.[7][8]

  • ¹H-¹³C HMBC: To identify longer-range (2-3 bond) correlations between protons and carbons, crucially linking different molecular fragments.[7][8]

This combination of experiments provides a robust, cross-validated dataset for structural confirmation.

Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis & Structural Confirmation prep1 Dissolve 10-20 mg of 3-(Tert-butylamino)propanoic acid HCl prep2 in 0.6 mL of D₂O prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 cosy ¹H-¹H COSY prep3->cosy Acquire hsqc ¹H-¹³C HSQC interp Interpret Spectra cosy->interp hmbc ¹H-¹³C HMBC hsqc->interp hmbc->interp assign Assign Signals interp->assign confirm Confirm Structure assign->confirm

Figure 1: Experimental workflow for 2D NMR analysis.

Detailed Experimental Protocols

Sample Preparation

Rigorous sample preparation is critical for acquiring high-quality NMR data.[9][10]

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Deuterated water (D₂O) is an appropriate solvent for this hydrophilic hydrochloride salt. The deuterium signal will also serve as the lock signal for the NMR spectrometer.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of D₂O in a clean, dry vial.[10] Gentle vortexing can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particulates.[10]

NMR Data Acquisition

The following experiments should be performed on a 500 MHz (or higher) NMR spectrometer.

Parameter ¹H-¹H COSY ¹H-¹³C HSQC ¹H-¹³C HMBC
Pulse Program Standard COSY (e.g., cosygpqf)Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3)Standard HMBC with gradient selection (e.g., hmbcgplpndqf)
¹H Spectral Width 10 ppm10 ppm10 ppm
¹³C Spectral Width -180 ppm200 ppm
Number of Scans 2-42-48-16
¹J(C,H) Coupling -145 Hz-
Long-Range Coupling --8 Hz

Data Interpretation and Structural Confirmation

The following tables summarize the expected 2D NMR correlations for this compound.

Predicted ¹H and ¹³C Chemical Shifts
Atom Number Atom Type Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
1-C(CH₃)₃1.35 (s, 9H)27.0
2-C(CH₃)₃55.0-
3-CH₂-3.25 (t, 2H)35.0
4-CH₂-2.70 (t, 2H)38.0
5-COOH-175.0

Note: The amine and carboxylic acid proton signals may be broad and their chemical shifts can vary depending on concentration and pH.

¹H-¹H COSY Correlations

The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds.[4][11]

Proton (F2 axis) Correlating Proton (F1 axis) Interpretation
3.25 ppm (H-3)2.70 ppm (H-4)Confirms the -CH₂-CH₂- spin system of the propanoic acid backbone.
2.70 ppm (H-4)3.25 ppm (H-3)Reciprocal correlation confirming the spin system.
¹H-¹³C HSQC Correlations

The HSQC experiment shows direct one-bond correlations between protons and the carbons they are attached to.[7][8]

¹H Shift (ppm) ¹³C Shift (ppm) Assignment
1.3527.0Methyl protons (H-1) on the tert-butyl carbons.
3.2535.0Methylene protons (H-3) on its corresponding carbon.
2.7038.0Methylene protons (H-4) on its corresponding carbon.
¹H-¹³C HMBC Correlations

The HMBC spectrum is key to piecing together the molecular fragments by showing correlations between protons and carbons that are two or three bonds away.[7][8][12]

¹H Shift (ppm) Correlating ¹³C Shift (ppm) Interpretation
1.35 (H-1)55.0 (C-2)Confirms the connection of the methyl groups to the quaternary carbon of the tert-butyl group.
1.35 (H-1)35.0 (C-3)Crucial correlation linking the tert-butyl group to the propanoic acid backbone via the nitrogen atom.
3.25 (H-3)55.0 (C-2)Confirms the attachment of the propanoic acid chain to the tert-butyl group.
3.25 (H-3)38.0 (C-4)Correlation within the propanoic acid backbone.
3.25 (H-3)175.0 (C-5)Correlation to the carbonyl carbon, confirming the propanoic acid structure.
2.70 (H-4)35.0 (C-3)Correlation within the propanoic acid backbone.
2.70 (H-4)175.0 (C-5)Key correlation confirming the position of the methylene group adjacent to the carboxylic acid.

Visualizing the Connectivity

Figure 2: Key 2D NMR correlations for structure confirmation.

Conclusion

By systematically applying and interpreting COSY, HSQC, and HMBC experiments, the molecular structure of this compound can be confirmed with a high degree of confidence. The COSY spectrum establishes the proton connectivity of the propanoic acid backbone. The HSQC spectrum unambiguously assigns protons to their directly attached carbons. Finally, the HMBC spectrum provides the crucial long-range correlations that link the tert-butyl group to the propanoic acid chain and confirm the overall molecular framework. This multi-faceted approach provides a self-validating dataset, ensuring the scientific integrity of the structural assignment and forming a critical component of any comprehensive drug development or chemical research program.

References

  • Benchchem. (n.d.). Application Note: Characterization of Propanoic acid, 3-(trichlorogermyl)- using 1H NMR Spectroscopy.
  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST.
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • PubChemLite. (n.d.). This compound (C7H15NO2).
  • ChemicalBook. (n.d.). Glycolic acid(79-14-1) 1H NMR spectrum.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
  • Western University. (n.d.). NMR Sample Preparation.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Slideshare. (n.d.). 2D NMR Spectroscopy | PPTX.
  • ChemicalBook. (n.d.). (S)-3-tert-Butylamino-1,2-propanediol(30315-46-9) 13C NMR.
  • Exposome-Explorer. (n.d.). Glycolic acid (Compound).
  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra | Journal of Chemical Education.
  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). Glycolic Acid | HOCH2COOH | CID 757.
  • anachem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

Sources

Head-to-head comparison of different synthetic routes to 3-(Tert-butylamino)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-(Tert-butylamino)propanoic acid hydrochloride is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an in-depth, head-to-head comparison of three primary synthetic pathways: the Michael Addition of tert-butylamine to acrylic acid, the Reductive Amination of a 3-oxopropanoic acid precursor, and the Nucleophilic Substitution of a 3-halopropanoic acid. Each route is evaluated based on its chemical principles, experimental feasibility, and potential advantages and disadvantages in a research and development setting.

At a Glance: Comparative Overview of Synthetic Routes

Route Key Transformation Starting Materials Key Reagents Anticipated Yield Key Advantages Potential Challenges
1. Michael Addition Conjugate additiontert-Butylamine, Acrylic Acid(Solvent-free or with base catalyst)Good to ExcellentAtom economy, potentially solvent-free, straightforward.Exothermic reaction, potential for polymerization of acrylic acid.
2. Reductive Amination Imine/enamine formation and reduction3-Oxopropanoic acid (or precursor), tert-ButylamineReducing agent (e.g., NaBH₃CN)Moderate to GoodHigh selectivity of reducing agents.Availability and stability of 3-oxopropanoic acid.
3. Nucleophilic Substitution SN2 reaction3-Halopropanoic acid, tert-Butylamine(Solvent, possibly base)Moderate to GoodReadily available starting materials.Two-step process (haloacid formation), potential for side reactions.

Route 1: Michael Addition

The aza-Michael addition is a powerful C-N bond-forming reaction involving the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[1][2] This approach is arguably the most direct route to 3-(tert-butylamino)propanoic acid.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of tert-butylamine on the β-carbon of acrylic acid. The electron-withdrawing nature of the carboxylic acid group polarizes the double bond, making the β-carbon electrophilic. The resulting enolate intermediate is then protonated to yield the final product. The reaction can often be performed neat (solvent-free) or with catalytic amounts of a base.[3][4] Microwave-assisted protocols have also been shown to significantly accelerate similar Michael additions, leading to shorter reaction times and potentially higher yields.[2][5][6]

Visualizing the Pathway

Michael Addition tert-Butylamine tert-Butylamine Intermediate Zwitterionic Intermediate tert-Butylamine->Intermediate + Acrylic Acid Acrylic Acid Acrylic Acid->Intermediate Product 3-(tert-Butylamino)propanoic Acid Intermediate->Product Proton Transfer HCl_Salt 3-(tert-Butylamino)propanoic Acid HCl Product->HCl_Salt + HCl

Caption: Michael Addition of tert-butylamine to acrylic acid.

Experimental Protocol (Adapted from Solvent-Free Aza-Michael Addition Methodologies)[3][7]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrylic acid (1.0 eq) and tert-butylamine (1.2 eq).

  • Reaction Conditions: Heat the mixture at 80-100 °C for 4-6 hours. The reaction can be monitored by TLC or LC-MS. For a microwave-assisted approach, the reaction mixture can be heated in a sealed microwave vessel at 100-120 °C for 30-60 minutes.[5][6]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Hydrochloride Salt Formation: The resulting solution is cooled in an ice bath, and a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

  • Isolation: The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Route 2: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[1][7][8] This route would involve the reaction of tert-butylamine with 3-oxopropanoic acid (malonic semialdehyde) in the presence of a reducing agent.

Mechanistic Rationale

The reaction proceeds through the initial formation of an iminium ion or an enamine from the condensation of tert-butylamine and 3-oxopropanoic acid. This intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to afford the desired amine.[9] These reducing agents are particularly useful as they are less reactive towards the carbonyl group of the starting material, allowing for the one-pot synthesis.[7]

Visualizing the Pathway

Reductive Amination 3-Oxopropanoic_Acid 3-Oxopropanoic Acid Intermediate Iminium Ion 3-Oxopropanoic_Acid->Intermediate + tert-Butylamine tert-Butylamine tert-Butylamine->Intermediate Product 3-(tert-Butylamino)propanoic Acid Intermediate->Product + [H⁻] (e.g., NaBH₃CN) HCl_Salt 3-(tert-Butylamino)propanoic Acid HCl Product->HCl_Salt + HCl

Caption: Reductive amination pathway.

Experimental Protocol (Hypothetical, based on General Reductive Amination Procedures)[9][10]

Note: 3-Oxopropanoic acid is not readily commercially available and is unstable. It would likely need to be generated in situ from a suitable precursor, such as malonic acid.

  • In Situ Generation of Aldehyde (Proposed): A potential precursor like a protected form of malonic semialdehyde would be deprotected under acidic conditions in a suitable solvent like methanol.

  • Reaction Setup: To the solution containing the in situ generated 3-oxopropanoic acid, add tert-butylamine (1.2 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Reduction: Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature overnight. The pH should be maintained between 6 and 7 by the addition of a weak acid (e.g., acetic acid).

  • Work-up: The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent.

  • Hydrochloride Salt Formation and Isolation: The product is isolated and converted to its hydrochloride salt as described in Route 1.

Route 3: Nucleophilic Substitution

This classic approach involves the displacement of a halide from a 3-halopropanoic acid by tert-butylamine in an SN2 reaction. This is a two-step process, as the 3-halopropanoic acid is typically prepared from acrylic acid.

Mechanistic Rationale

The first step is the hydrohalogenation of acrylic acid to form a 3-halopropanoic acid, such as 3-chloropropanoic acid.[10] In the second step, tert-butylamine acts as a nucleophile, attacking the carbon bearing the halogen and displacing the halide ion to form the desired product. The use of a solvent such as ethanol is common, and the reaction may be heated to increase the rate.[11]

Visualizing the Pathway

Nucleophilic Substitution cluster_0 Step 1: Hydrohalogenation cluster_1 Step 2: Nucleophilic Substitution Acrylic_Acid Acrylic_Acid 3-Chloropropanoic_Acid 3-Chloropropanoic Acid Acrylic_Acid->3-Chloropropanoic_Acid + HCl HCl HCl->3-Chloropropanoic_Acid 3-Chloropropanoic_Acid_2 3-Chloropropanoic Acid Product 3-(tert-Butylamino)propanoic Acid 3-Chloropropanoic_Acid_2->Product + tert-Butylamine tert-Butylamine tert-Butylamine->Product HCl_Salt 3-(tert-Butylamino)propanoic Acid HCl Product->HCl_Salt + HCl (Final Salt Formation)

Caption: Two-step nucleophilic substitution pathway.

Experimental Protocol (Adapted from related procedures)[11][12]

Step 1: Synthesis of 3-Chloropropanoic Acid [10]

  • Reaction Setup: In a flask equipped for gas inlet, acrylic acid is treated with hydrogen chloride gas at a controlled temperature (e.g., 30-40 °C).

  • Reaction Completion: The reaction is typically monitored by the uptake of HCl gas.

  • Isolation: The resulting 3-chloropropanoic acid can be used directly in the next step, often after removal of any excess HCl under reduced pressure.

Step 2: Synthesis of 3-(tert-Butylamino)propanoic Acid [11]

  • Reaction Setup: 3-Chloropropanoic acid (1.0 eq) is dissolved in a suitable solvent like ethanol in a pressure vessel.

  • Addition of Amine: An excess of tert-butylamine (2-3 eq) is added. The excess amine also acts as a base to neutralize the HCl formed during the reaction.[12]

  • Reaction Conditions: The vessel is sealed and heated to 80-100 °C for 12-24 hours.

  • Work-up: After cooling, the solvent and excess amine are removed under reduced pressure. The residue is taken up in water and washed with an organic solvent to remove any unreacted starting material.

  • Hydrochloride Salt Formation and Isolation: The aqueous layer is acidified with concentrated HCl, and the water is removed under reduced pressure. The crude hydrochloride salt is then recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether).

Conclusion and Recommendations

Each of the outlined synthetic routes offers a viable pathway to this compound, with distinct advantages and challenges.

  • The Michael Addition stands out for its directness and high atom economy. For initial lab-scale synthesis, particularly with the aid of microwave heating, this would be the recommended starting point due to its simplicity.

  • The Reductive Amination route, while elegant in principle, is hampered by the practical availability of the 3-oxopropanoic acid starting material. This route would only be considered if a reliable and efficient method for generating the aldehyde in situ is established.

  • The Nucleophilic Substitution pathway is a robust and classical approach. While it involves an additional step for the preparation of the 3-halopropanoic acid, the starting materials are readily available and the reactions are generally well-understood and scalable. This route may be preferable for larger-scale syntheses where the cost and handling of acrylic acid in a Michael addition might be a concern.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, available equipment, cost of starting materials, and the desired purity of the final product. It is recommended to perform small-scale trials of the most promising routes to determine the optimal conditions for a specific application.

References

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. Processes2024 , 12(1), 34. [Link]

  • Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions. Molecules2010 , 15(10), 7350-7363. [Link]

  • Process for the preparation of bupropion hydrochloride. WO2004024674A1.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. [Link]

  • A kind of preparation method of 3-chloropropion
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules2022 , 27(19), 6289. [Link]

  • How to perform propanoic acid from ethanol. Quora. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • A green solventless protocol for Michael addition of phthalimide and saccharin to acrylic acid esters in the presence of zinc. Semantic Scholar. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]

  • Reductive Amination // Acetylation Experiment 3. AMyD. [Link]

  • Prepare propanoic acid from ethanol. Filo. [Link]

  • 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis. Chemical Synthesis. [Link]

  • Process for preparing unsymmetric secondary tert-butylamines in the liquid phase. US8445726B2.
  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. PMC - PubMed Central. [Link]

  • Free-solvent Michael addition of glycerol to acrylic compounds. RSC Publishing. [Link]

  • (PDF) Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ResearchGate. [Link]

  • Microwave-Assisted Polymerization. National Academic Digital Library of Ethiopia. [Link]

Sources

The Double-Edged Sword: A Comparative Analysis of Metabolic Stability in Tert-butyl Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, achieving optimal metabolic stability is a pivotal move toward creating a successful therapeutic agent. A molecule's metabolic fate dictates its bioavailability, half-life, and potential for toxicity, making it a critical parameter for optimization. The tert-butyl group, a seemingly simple yet sterically demanding moiety, is a frequent player in this game, often introduced to enhance potency or act as a steric shield to protect other parts of a molecule from metabolic attack.[1] However, this bulky substituent can also be a metabolic liability, a "soft spot" susceptible to enzymatic degradation.[2][3][4][5]

This guide provides a comprehensive comparative analysis of the metabolic stability of tert-butyl containing compounds. We will delve into the mechanistic underpinnings of their metabolism, present objective experimental data comparing their performance with alternative chemical motifs, and provide detailed protocols for assessing metabolic stability in your own research. Our aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when incorporating or modifying the tert-butyl group in their therapeutic candidates.

The Bivalent Nature of the Tert-butyl Group: Steric Shield or Metabolic Target?

The inclusion of a tert-butyl group in a drug candidate is a strategic decision driven by its unique properties. Its significant steric bulk can serve as a protective shield, preventing metabolizing enzymes from accessing and modifying nearby functional groups.[1] This can lead to a significant increase in the metabolic stability of the parent molecule.

Conversely, the tert-butyl group itself can be a primary site of metabolism. The sp³ hybridized methyl carbons are susceptible to oxidation, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] This metabolic vulnerability can lead to rapid clearance, reducing the drug's half-life and oral bioavailability.[2][4] The decision to incorporate a tert-butyl group, therefore, presents a delicate balance between leveraging its protective effects and mitigating its potential for metabolic breakdown.

Unraveling the Metabolic Pathways of Tert-butyl Compounds

The metabolic journey of a tert-butyl containing compound typically follows a well-defined path, primarily orchestrated by Phase I and Phase II metabolic enzymes.

Phase I Metabolism: The Oxidative Onslaught

The initial and most common metabolic transformation of a tert-butyl group is oxidation.[3] This process is predominantly catalyzed by CYP enzymes, with isoforms such as CYP3A4, CYP2C8, CYP2C9, and CYP2C19 frequently implicated.[1] The primary oxidative event is hydroxylation, where a hydrogen atom on one of the methyl groups is replaced by a hydroxyl group, forming a primary alcohol. This initial metabolite can then undergo further oxidation to an aldehyde and subsequently to a carboxylic acid.

Diagram: Metabolic Pathway of a Tert-butyl Group

metabolic_pathway Parent Parent Compound (with tert-butyl group) Hydroxylated Hydroxylated Metabolite (Primary Alcohol) Parent->Hydroxylated CYP-mediated Oxidation Carboxylic_Acid Carboxylic Acid Metabolite Hydroxylated->Carboxylic_Acid Further Oxidation

Caption: A simplified diagram illustrating the primary oxidative metabolic pathway of a tert-butyl group.

Phase II Metabolism: The Conjugation Cascade

Following Phase I oxidation, the newly introduced hydroxyl group can serve as a handle for Phase II conjugation reactions. Glucuronidation, the attachment of glucuronic acid, is a common subsequent step.[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the metabolite, facilitating its excretion from the body.[6]

Comparative Analysis: Tert-butyl vs. Its Alternatives

To objectively assess the metabolic stability of tert-butyl containing compounds, we must compare them with molecules where this group is absent or replaced by a bioisostere. Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects.

The Impact of Bioisosteric Replacement

A powerful strategy to mitigate the metabolic liabilities of the tert-butyl group is its replacement with a more stable bioisostere. The trifluoromethylcyclopropyl group has emerged as a particularly effective replacement.[2][3][4]

Table 1: In Vitro Metabolic Stability of Tert-butyl vs. Trifluoromethylcyclopropyl Analogues

Compound PairR GroupHalf-life (t½) in HLM (min)Half-life (t½) in RLM (min)
1 tert-butyl1510
2 trifluoromethylcyclopropyl>240>240
3 tert-butyl4530
4 trifluoromethylcyclopropyl180120

Data adapted from Barnes-Seeman et al., ACS Med. Chem. Lett. 2013, 4, 6, 514–516.[3] HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes

The data clearly demonstrates that replacing the tert-butyl group with a trifluoromethylcyclopropyl moiety can dramatically increase the metabolic stability of a compound in both human and rat liver microsomes.

The Deuterium Kinetic Isotope Effect

Another strategy to enhance metabolic stability is the use of deuterium, a stable isotope of hydrogen. The C-D bond is stronger than the C-H bond, and this difference in bond strength can lead to a slower rate of enzymatic cleavage, a phenomenon known as the deuterium kinetic isotope effect. Replacing the hydrogens on a tert-butyl group with deuterium (d9-tert-butyl) can significantly improve metabolic stability.[7]

For example, in a series of phosphatidylinositol-3 kinase alpha inhibitors, the d9-tert-butyl analogue exhibited a notable increase in both in vitro and in vivo metabolic stability compared to its non-deuterated counterpart. This resulted in a 2-fold increase in oral bioavailability in rats and a 3-fold increase in potency in a chronic in vivo mouse study.[7]

Experimental Protocols for Assessing Metabolic Stability

To provide actionable guidance, we present detailed, step-by-step methodologies for two key in vitro experiments used to assess metabolic stability.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for evaluating the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[8][9]

Diagram: Liver Microsomal Stability Assay Workflow

microsomal_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare Test Compound Stock Solution Incubate Incubate Test Compound with Microsomes and NADPH at 37°C Test_Compound->Incubate Microsomes Thaw Liver Microsomes Microsomes->Incubate NADPH Prepare NADPH Regenerating System NADPH->Incubate Time_Points Collect Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction with Organic Solvent Time_Points->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Calculate Calculate Half-life and Intrinsic Clearance Analyze->Calculate

Caption: A flowchart outlining the key steps of a liver microsomal stability assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Test Compound Stock Solution: Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Liver Microsomes: Thaw pooled human or animal liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[9]

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solution to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration typically 1 µM).

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes in a more physiologically relevant cellular environment.[8][9]

Step-by-Step Protocol:

  • Prepare Hepatocytes:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Resuspend the viable hepatocytes in incubation medium (e.g., Williams' Medium E) to a final concentration of 0.5 x 10⁶ viable cells/mL.

  • Incubation:

    • Pre-warm the hepatocyte suspension and test compound solution to 37°C.

    • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.

    • Incubate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[9]

    • Quench the reaction by adding the aliquot to a tube containing a cold organic solvent with an internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples as described in the liver microsomal stability assay protocol.

  • Data Analysis:

    • Analyze the data as described in the liver microsomal stability assay protocol to determine the half-life and intrinsic clearance.

Conclusion: A Strategic Approach to the Tert-butyl Group

The tert-butyl group is a valuable tool in the medicinal chemist's arsenal, but its use requires a nuanced understanding of its metabolic liabilities. This guide has demonstrated that while the tert-butyl moiety can be a site of significant metabolic instability, strategic modifications such as bioisosteric replacement or deuteration can effectively mitigate this risk.

By employing the robust in vitro assays detailed here, researchers can proactively assess the metabolic stability of their tert-butyl containing compounds, enabling data-driven decisions to optimize their drug candidates for improved pharmacokinetic profiles. The key to success lies in a thorough understanding of the underlying metabolic pathways and a commitment to rigorous experimental evaluation.

References

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]

  • Scott, J. S., et al. (2012). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5039-5042. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ResearchGate. [Link]

  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 463-470. [Link]

  • Westphal, M. V., et al. (2015). Inside Cover: Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • FDA. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. [Link]

  • Scott, J. S., et al. (2012). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]

  • Hu, D. G., et al. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 46(10), 1499-1508. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-(Tert-butylamino)propanoic Acid Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide, designed for the discerning researcher, delves into the structure-activity relationship (SAR) studies of 3-(tert-butylamino)propanoic acid hydrochloride analogues. As a senior application scientist, my aim is to provide not just a compilation of data, but a strategic guide to navigating the chemical space of these intriguing compounds. We will explore the rationale behind molecular modifications and the experimental frameworks used to evaluate their impact, empowering you to make informed decisions in your own research endeavors.

The Core Moiety: 3-(Tert-butylamino)propanoic Acid - A Structural Mimic of GABA

3-(Tert-butylamino)propanoic acid is a β-amino acid derivative that shares structural similarities with γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. This structural analogy makes the GABAergic system a primary and logical starting point for investigating the biological activity of its analogues. The core structure features a propanoic acid backbone, an amino group at the β-position, and a bulky tert-butyl substituent on the nitrogen atom. Each of these components presents a modifiable handle for SAR studies, allowing for a systematic exploration of how changes in stereochemistry, lipophilicity, and electronic properties influence biological activity.

The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in biological assays. Our exploration will focus on how modifications to the parent structure can potentially modulate its interaction with GABA receptors, leading to either agonistic or antagonistic effects.

Comparative Analysis of Analogue Performance: A Hypothetical SAR Exploration

While comprehensive SAR data for a wide range of this compound analogues is not extensively published in a single source, we can construct a predictive framework based on established principles of medicinal chemistry and SAR studies of related β-amino acid derivatives and GABA receptor modulators. This section will compare hypothetical analogues to elucidate key SAR trends.

Modification of the N-Alkyl Substituent

The tert-butyl group on the nitrogen atom is a critical feature, imparting significant steric bulk and lipophilicity. Variations at this position are expected to profoundly impact receptor binding and selectivity.

Analogue IDN-SubstituentPredicted Receptor Affinity (GABA Receptor)Predicted SelectivityRationale
Parent Tert-butyl Moderate Moderate The bulky tert-butyl group may provide a good balance of lipophilicity and steric hindrance for initial receptor interaction.
A-1 IsopropylLowerLowerReduced steric bulk compared to tert-butyl may lead to a less optimal fit within the binding pocket.
A-2 CyclohexylHigherHigherThe rigid, lipophilic cyclohexyl ring could enhance van der Waals interactions and improve receptor subtype selectivity.
A-3 PhenylVariablePotentially HigherIntroduction of an aromatic ring could lead to π-π stacking interactions, but may also introduce metabolic liabilities.
A-4 BenzylHigherPotentially HigherThe benzyl group offers both lipophilicity and conformational flexibility, potentially allowing for better adaptation to the binding site.
Substitution on the Propanoic Acid Backbone

Modifications to the carbon backbone can influence the molecule's conformation and its orientation within the receptor's binding site.

Analogue IDBackbone ModificationPredicted PotencyRationale
Parent Unsubstituted Baseline The linear C3 chain provides a flexible scaffold.
B-1 Methyl at C2Potentially IncreasedIntroduction of a methyl group could restrict rotation, locking the molecule into a more bioactive conformation.
B-2 Phenyl at C3Significantly AlteredA phenyl group at the C3 position would drastically change the molecule's shape and lipophilicity, likely targeting different receptors.[1]
B-3 Hydroxyl at C2Potentially DecreasedThe introduction of a polar hydroxyl group could negatively impact blood-brain barrier penetration and receptor binding if the pocket is hydrophobic.
Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid moiety is crucial for mimicking the carboxylate of GABA. Its replacement with other acidic functional groups can modulate pKa, binding interactions, and pharmacokinetic properties.

Analogue IDCarboxylic Acid BioisosterePredicted Activity ProfileRationale
Parent -COOH GABAergic The carboxylate group is a key pharmacophoric feature for GABA receptor interaction.
C-1 TetrazoleMaintained or EnhancedThe tetrazole ring is a well-established bioisostere for carboxylic acids, offering similar acidity and metabolic stability.
C-2 Sulfonic AcidPotentially ReducedThe increased acidity and polarity of the sulfonic acid group may alter the binding mode and reduce membrane permeability.
C-3 AmideInactiveThe amide is generally not acidic enough to mimic the carboxylate and is likely to abolish activity at the GABA receptor.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of 3-(tert-butylamino)propanoic acid analogues, based on established methodologies for similar compounds.[2][3]

General Synthesis of N-Substituted-β-Alanine Derivatives

This protocol outlines a common method for synthesizing N-substituted β-alanine derivatives via Michael addition.

Step 1: Michael Addition

  • To a solution of an α,β-unsaturated ester (e.g., ethyl acrylate) in a suitable solvent (e.g., ethanol), add the primary amine (e.g., tert-butylamine) in equimolar amounts.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude β-amino ester.

Step 2: Hydrolysis

  • Dissolve the crude β-amino ester in a mixture of water and a co-solvent like methanol or ethanol.

  • Add an excess of a base (e.g., sodium hydroxide or lithium hydroxide) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • After cooling to room temperature, acidify the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted β-amino acid.

Step 3: Salt Formation

  • Dissolve the purified N-substituted β-amino acid in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

In Vitro Evaluation of GABA Receptor Modulation

The following protocols describe standard in vitro assays to determine the activity of the synthesized analogues at GABAA receptors.

This assay measures the ability of a compound to displace a radiolabeled ligand from the GABAA receptor.

  • Prepare synaptic membrane fractions from rat brain tissue.

  • Incubate the membrane preparation with a known concentration of a radiolabeled GABAA receptor ligand (e.g., [³H]muscimol or [³H]GABA).

  • Add varying concentrations of the test compound to the incubation mixture.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

This assay directly measures the functional activity of the compounds on GABAA receptors expressed in Xenopus oocytes.

  • Inject cRNA encoding the desired GABAA receptor subunits (e.g., α1β2γ2) into Xenopus laevis oocytes.

  • After 2-5 days of incubation, place an oocyte in a recording chamber continuously perfused with a saline solution.

  • Impale the oocyte with two microelectrodes to clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀).

  • Co-apply the test compound with GABA and measure the change in the GABA-evoked current.

  • Construct concentration-response curves to determine the EC₅₀ (for agonists) or the potentiation/inhibition percentage.

Visualizing the Path Forward: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams provide visual representations of the key processes and relationships.

GABASignaling GABA GABA GABA_Receptor GABAA Receptor (Ligand-gated Cl- channel) GABA->GABA_Receptor Binds to Chloride Cl- Influx GABA_Receptor->Chloride Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Hypothesized signaling pathway for GABAergic modulation.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis A1 Analogue Design (e.g., N-substitution) A2 Chemical Synthesis A1->A2 A3 Purification & Characterization A2->A3 B1 Binding Assays (IC50 determination) A3->B1 B2 Functional Assays (EC50/Potentiation) B1->B2 C1 SAR Analysis B2->C1 C2 Lead Identification C1->C2 C2->A1 Iterative Design

Caption: Experimental workflow for SAR studies.

SAR_Logic cluster_SAR Structure-Activity Relationship cluster_Properties Physicochemical Properties Structure Molecular Structure Lipophilicity Lipophilicity Structure->Lipophilicity Sterics Steric Hindrance Structure->Sterics Electronics Electronic Effects Structure->Electronics Activity Biological Activity (Potency & Selectivity) Lipophilicity->Activity Sterics->Activity Electronics->Activity

Caption: Logical relationships in SAR analysis.

Conclusion and Future Directions

The exploration of this compound analogues presents a promising avenue for the discovery of novel modulators of the GABAergic system. While this guide has provided a predictive framework based on related chemical series, it underscores the critical need for systematic synthesis and biological evaluation of a focused library of these compounds. Future studies should aim to:

  • Synthesize a diverse library of analogues with systematic variations of the N-substituent, the propanoic acid backbone, and the carboxylic acid moiety.

  • Perform comprehensive in vitro profiling against a panel of GABAA receptor subtypes to establish potency and selectivity.

  • Investigate in vivo efficacy of lead compounds in relevant animal models of neurological disorders.

  • Conduct pharmacokinetic studies to assess drug-like properties such as absorption, distribution, metabolism, and excretion.

By methodically applying the principles and protocols outlined in this guide, the scientific community can unlock the therapeutic potential of this intriguing class of molecules. The journey from a core scaffold to a clinical candidate is long and challenging, but a robust understanding of structure-activity relationships is the compass that guides us through the chemical maze.

References

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 245. [Link]

  • Singh, S. A., & Bhat, S. V. (2004). Synthesis and antimicrobial activity of Baylis-Hillman adducts: 3-hydroxy-2-methylene-3-phenyl propionic acid derivatives. Bioorganic & Medicinal Chemistry, 12(8), 1923-1929. [Link]

  • KUMAR, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
  • Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000-15018. [Link]

  • Johnstone, R. A. W., et al. (1975). Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. British Journal of Pharmacology, 55(2), 207-213. [Link]

  • Alhambra, C., et al. (2011). Development and SAR of functionally selective allosteric modulators of GABAA receptors. Bioorganic & Medicinal Chemistry, 19(9), 2927-2938. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7169. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(4), 1659-1672. [Link]

  • Vasil’eva, T. P., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Russian Chemical Bulletin, 63(10), 2313-2322. [Link]

  • Ghavipanjeh, F., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(22), 6835. [Link]

  • Baldwin, J. J., et al. (1980). Heterocyclic analogues of the antihypertensive beta-adrenergic blocking agent (S)-2-[3-(ter-butylamino)-2-hydroxypropoxy]-3-cyanopyridine. Journal of Medicinal Chemistry, 23(1), 65-70. [Link]

  • Kumar, P., et al. (2013). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharma Chemica, 5(5), 138-147.
  • Olsen, R. W. (2018). GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology, 136(Pt A), 10-22. [Link]

  • Liu, J., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1269431. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Tert-butylamino)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond the confines of a reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(Tert-butylamino)propanoic acid hydrochloride (CAS No: 6934-14-1), grounded in authoritative safety data and field-proven best practices.

Foundational Knowledge: Understanding the Compound's Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is an amino acid derivative presented as a hydrochloride salt.

Core Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can lead to significant eye damage.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

These classifications necessitate specific handling procedures to mitigate exposure risks during routine use and, critically, during waste consolidation and disposal. The hydrochloride salt form indicates that in an aqueous solution, it will be acidic.

The Core Directive: Professional Disposal is Mandatory

The primary and non-negotiable directive for the disposal of this compound is clear and consistent across safety data sheets (SDS): Dispose of contents and container to an approved waste disposal plant. [1]

The Rationale: Why Neutralization and Drain Disposal is Not Advised

While general laboratory guidance sometimes permits the neutralization of simple corrosive wastes for drain disposal, this practice is not recommended for this compound for several critical reasons:

  • Incomplete Hazard Profile: Beyond corrosivity, the full ecotoxicological profile of the neutralized organic salt may not be fully characterized. The precautionary principle dictates that compounds with unknown or unevaluated environmental impacts should not be introduced into wastewater systems.[2][3]

  • Regulatory Compliance: The SDS, as the primary regulatory and safety document for a chemical, explicitly mandates disposal via a licensed facility. Deviating from this constitutes a compliance violation.

  • Potential for Complex Reactions: While the primary acid-base neutralization is straightforward, the potential for side reactions or the generation of other hazardous byproducts cannot always be ruled out in a complex laboratory waste stream.

Therefore, the only self-validating and trustworthy protocol is to treat all waste containing this compound as hazardous chemical waste destined for professional incineration or other approved treatment methods.

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol ensures safety and compliance from the point of generation to the moment it leaves your facility.

Required Personal Protective Equipment (PPE)

Given the hazards, the following minimum PPE must be worn when handling the waste:

PPE Item Specification Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves. Prevents skin contact and irritation.[1]

| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |

Waste Segregation and Containment

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures cost-effective disposal.

Experimental Workflow for Waste Handling:

Caption: Waste Handling and Containment Workflow.

Step-by-Step Methodology:

  • Identify Waste Stream: Dedicate a specific waste container for this compound and compatible wastes.

    • Causality: Do not mix this acidic organic waste with bases, strong oxidizers, or other reactive chemicals.[2] Mixing incompatibles can lead to violent reactions, gas generation, or fire. Segregation ensures safety and avoids creating a more complex and expensive waste stream.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container. Never use metal containers for acidic waste.[2]

  • Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." List all other constituents and their approximate percentages.

    • The accumulation start date.

    • Applicable hazard characteristics (e.g., "Corrosive," "Irritant").

  • Transfer Waste Safely: Conduct all waste transfers inside a chemical fume hood to mitigate inhalation risks.[4]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[5]

Storage in a Satellite Accumulation Area (SAA)

Your laboratory must have a designated SAA for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Segregation: Within the SAA, use secondary containment (such as a plastic tub) to keep acidic waste separate from other chemical classes like bases or flammables.[5]

  • Volume Limits: Adhere to institutional and regulatory limits for waste accumulation (e.g., a maximum of 55 gallons per SAA).[6]

Final Disposal Logistics

Once your waste container is full or has reached its designated accumulation time limit (often 90-180 days, check your institution's policy), contact your facility's Environmental Health & Safety (EHS) department to arrange for a pickup. They are trained professionals who will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

By adhering to this structured and well-reasoned protocol, you ensure that the final step in your research workflow is conducted with the highest standards of safety, responsibility, and scientific integrity.

References

  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Duke University | Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • United States Department of Agriculture | Agricultural Research Service. (2016, August 12). Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • University of Washington | Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • University of Maryland | Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.
  • Lab Alley. (n.d.). How to neutralize hydrochloric acid. Retrieved from [Link]

  • Lab Manager. (n.d.). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Emvees. (n.d.). Methods of Organic Waste Disposal. Retrieved from [Link]

  • UBC Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]

  • Fluid Biosolutions. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(Tert-butylamino)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-(Tert-butylamino)propanoic Acid Hydrochloride

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to not only achieve their scientific goals but to do so in the safest possible manner. This guide provides an in-depth operational plan for handling this compound, moving beyond a simple checklist to explain the causality behind each safety protocol. Our commitment is to your safety and the integrity of your research.

Hazard Analysis: Understanding the Compound

This compound is an irritant. The GHS classification indicates that it poses specific risks upon contact.[1] A thorough understanding of these hazards is the foundation of a robust safety plan.

GHS Hazard Classification [1]

Hazard Code Statement Description
H315 Causes skin irritation. Direct contact with the skin can lead to inflammation, redness, and discomfort.
H319 Causes serious eye irritation. The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.

| H335 | May cause respiratory irritation. | Inhalation of the dust or powder form can irritate the respiratory tract, leading to coughing and discomfort. |

The signal word for this compound is "Warning," which signifies a moderate level of hazard.[1]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step; it is a direct response to the identified hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[1]

Eye and Face Protection: The First Line of Defense

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.

  • Mandatory: Always wear close-fitting chemical safety goggles that provide a seal around the eyes. Standard safety glasses are insufficient as they do not protect against splashes or fine dust.

  • Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing, supplement safety goggles with a full-face shield.[2][3] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation (H315), appropriate gloves are essential.

  • Glove Type: Chemical-resistant nitrile gloves are a suitable choice for handling this compound.[4][5] They offer good resistance to a range of chemicals and are effective against powders.

  • Protocol: Always inspect gloves for any signs of damage before use. Use proper technique for removing gloves to avoid contaminating your skin.[6] Contaminated gloves should be disposed of immediately in accordance with waste procedures.[6]

Body Protection: Shielding Against Contamination

Protective clothing prevents the compound from coming into contact with your skin and personal clothing.

  • Standard Practice: A clean, buttoned laboratory coat should be worn at all times in the handling area.

  • Enhanced Protection: For tasks with a higher risk of spills, such as transferring large amounts of the solid, consider using a chemical-resistant apron over the lab coat.

Respiratory Protection: Safeguarding Your Airway

The H335 hazard ("May cause respiratory irritation") necessitates careful control of airborne particles.[1]

  • Primary Control: The most effective method is to handle the solid compound within a certified chemical fume hood or another well-ventilated enclosure.[1][5] This engineering control is designed to capture and exhaust airborne contaminants.

  • Secondary Control: If engineering controls are insufficient to keep airborne concentrations low or during a spill cleanup, a NIOSH-approved respirator may be required.[2][3] The specific type of respirator and cartridge should be determined by a formal risk assessment. Always follow your institution's respiratory protection program.

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures that safety is integrated into every stage of the handling process.

  • Preparation and Pre-Check:

    • Verify that a chemical safety shower and eyewash station are accessible and unobstructed.[6]

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before retrieving the chemical.

    • Ensure a designated, labeled waste container is ready for use.

  • Handling the Compound:

    • Don all required PPE as outlined in Section 2.

    • Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.[5]

    • Handle the compound gently to avoid creating airborne dust.

    • If the compound must be handled outside of a fume hood, ensure the area is well-ventilated.[1]

  • Post-Handling:

    • Securely close the primary container.

    • Clean the work area thoroughly. Decontaminate any equipment used.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Response Protocol

In the event of an accidental exposure, immediate and correct action is crucial.

Exposure Type Immediate Action Protocol
Skin Contact Immediately remove contaminated clothing.[1] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Container Disposal: The empty chemical container and the collected waste must be disposed of through an approved waste disposal plant.[1] Adhere strictly to your institution's and local regulations for chemical waste disposal.[1][8][9]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

Workflow: Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol RiskAssessment Hazard Analysis & Risk Assessment SelectPPE Select & Inspect PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE PrepWorkspace Prepare Fume Hood & Waste Container SelectPPE->PrepWorkspace DonPPE Don PPE PrepWorkspace->DonPPE HandleChemical Weigh & Transfer in Fume Hood DonPPE->HandleChemical CloseContainer Securely Close Container HandleChemical->CloseContainer Spill Spill or Exposure Occurs HandleChemical->Spill If Accident Occurs CleanArea Clean & Decontaminate Workspace CloseContainer->CleanArea DisposeWaste Dispose of Contaminated Items in Labeled Bin CleanArea->DisposeWaste DoffPPE Remove PPE Correctly DisposeWaste->DoffPPE FinalDisposal Arrange Final Disposal via Approved Plant DisposeWaste->FinalDisposal WashHands Wash Hands Thoroughly DoffPPE->WashHands FirstAid Execute First Aid (Flush Skin/Eyes, Move to Fresh Air) Spill->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Safe handling workflow for this compound.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). Propanoic acid Safety Data Sheet. Retrieved from [Link]

  • Global Safety Management, Inc. (2015, March 19). Propionic Acid - Safety Data Sheet. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • The Chlorine Institute. (2015, December 21). Handling Hydrochloric Acid Safely. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Unknown. (n.d.). Acid Handling Standard Operating Procedure. Retrieved from [Link]

  • Global Safety Management, Inc. (2015, February 11). Propionic Acid, Lab Grade Safety Data Sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.